molecular formula C6H5FN2O2 B181687 2-Fluoro-4-nitroaniline CAS No. 369-35-7

2-Fluoro-4-nitroaniline

Cat. No.: B181687
CAS No.: 369-35-7
M. Wt: 156.11 g/mol
InChI Key: LETNCFZQCNCACQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitroaniline (CAS 369-35-7) is a high-purity, fluorinated aniline derivative that serves as a versatile molecular scaffold in advanced chemical and materials research. This compound features amine, nitro, and fluorine functional groups, enabling key reactions such as nucleophilic substitution and diazotization, with the nitro group being readily reducible to an amine for further derivatization . Its primary research value lies in its application as a critical synthesis intermediate for Active Pharmaceutical Ingredients (APIs). It is a key starting material in the synthesis of TBI-223, a promising antibiotic candidate for the treatment of tuberculosis, demonstrating its importance in medicinal chemistry and drug discovery . Beyond pharmaceuticals, this compound is utilized in materials science to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for creating organic color center-tailored carbon nanotubes . It also serves as a precursor for synthesizing organic anode materials in lithium-ion batteries, with studies reporting electrodes achieving a high capacity of 688.9 mAhg−1 . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETNCFZQCNCACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10190380
Record name 2-Fluoro-4-nitroaniline
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Molecular Weight

156.11 g/mol
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CAS No.

369-35-7
Record name 2-Fluoro-4-nitrobenzenamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitroaniline (CAS: 369-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitroaniline, a key building block in organic synthesis. With the CAS number 369-35-7, this compound is a versatile intermediate extensively utilized in the development of active pharmaceutical ingredients (APIs), advanced materials, and specialty chemicals. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and key reactions, and presents its spectral data for analytical purposes. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a fluorinated aniline (B41778) derivative characterized by the presence of an amine group, a nitro group, and a fluorine atom on the benzene (B151609) ring. These functional groups impart unique reactivity to the molecule, making it a valuable precursor in various synthetic pathways.

PropertyValueReference(s)
CAS Number 369-35-7[1][2]
Chemical Formula C₆H₅FN₂O₂[1][2]
Molecular Weight 156.11 g/mol [1][3]
Appearance Brown or yellow powder/crystals[1]
Melting Point 122-130 °C[1]
IUPAC Name This compound[3]
Synonyms 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline[1][3]
InChI Key LETNCFZQCNCACQ-UHFFFAOYSA-N[3]
SMILES Nc1ccc(cc1F)--INVALID-LINK--=O[3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849).[4] The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom at the 4-position by the amine group.

Experimental Protocol: Synthesis from 3,4-Difluoronitrobenzene

Materials:

  • 3,4-Difluoronitrobenzene

  • Aqueous ammonia solution (25-29%)

  • Cuprous oxide (Cu₂O)

  • Industrial alcohol (Ethanol)

  • High-pressure reactor

  • Water

  • Filtration apparatus

Procedure: [4]

  • In a high-pressure reactor, combine 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and a 25-29% aqueous ammonia solution. The recommended molar ratio is 1:0.10-0.12:6-10:10-15 (3,4-difluoronitrobenzene:cuprous oxide:industrial alcohol:ammonia).

  • Seal the reactor and heat the mixture to 120-130°C.

  • Maintain the pressure inside the reactor at 1.2-1.8 MPa.

  • Allow the reaction to proceed for 18-20 hours. The reaction progress can be monitored using Gas Chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature.

  • Transfer the reaction mixture into water, which will cause the precipitation of a yellow solid.

  • Collect the solid product, this compound, by filtration.

  • Wash the solid with water and dry to obtain the final product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Reaction 3,4-Difluoronitrobenzene->Reaction SNAr Ammonia Ammonia Ammonia->Reaction Cuprous Oxide Cuprous Oxide Cuprous Oxide->Reaction Ethanol Ethanol Ethanol->Reaction Heat & Pressure Heat & Pressure Heat & Pressure->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Key Reactions and Applications

This compound is a versatile building block due to its multiple reactive sites. The amino group can undergo diazotization and nucleophilic substitution, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution. These reactions open pathways to a wide range of derivatives with applications in pharmaceuticals and materials science.[1][5]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-fluoro-p-phenylenediamine. This transformation is crucial for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Catalytic hydrogenation is a common and efficient method for this reduction.[6][7]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure (General):

  • In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-fluoro-p-phenylenediamine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted aniline derivatives.[5]

Materials:

  • This compound

  • Piperidine (B6355638)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure (Adapted from a similar reaction): [8]

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100°C and stir.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-(2-amino-5-nitrophenyl)piperidine, can be purified by column chromatography on silica (B1680970) gel.

G cluster_reactions Key Reactions cluster_products Products This compound This compound Reduction Reduction This compound->Reduction H2, Pd/C SNAr SNAr This compound->SNAr Nucleophile (e.g., Piperidine) 2-Fluoro-p-phenylenediamine 2-Fluoro-p-phenylenediamine Reduction->2-Fluoro-p-phenylenediamine N-Substituted anilines N-Substituted anilines SNAr->N-Substituted anilines

Caption: Key reactions of this compound.

Spectral Data

The following tables summarize the characteristic spectral data for this compound.

NMR Spectroscopy
NucleusSolventChemical Shift (δ) / ppmCoupling Constant (J) / HzReference(s)
¹HCDCl₃~7.93 (m, 2H), ~6.77 (m, 1H)-[5]
¹³CCDCl₃~149.04 (d)J = 242.8[5]
¹⁹F-~ -116-[5][9][10]

Note: The provided NMR data is based on typical values for this compound and its derivatives. Actual values may vary depending on the specific experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400-3300N-H stretching (amine)[11][12]
~1630N-H bending (amine)[11][12]
~1520Asymmetric NO₂ stretching[11][12]
~1340Symmetric NO₂ stretching[11][12]
~1250C-F stretching[11]

Note: The IR data is based on typical ranges for the functional groups present in the molecule and may vary.

Mass Spectrometry
Ionization Modem/zAssignmentReference(s)
EI156[M]⁺ (Molecular ion)[5]
EI110[M - NO₂]⁺[13][14]
EI83[M - NO₂ - HCN]⁺[13][14]

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Safety Information

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 369-35-7) is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of pharmaceuticals, such as the antibiotic candidate TBI-233, and advanced materials.[1] This guide has provided essential technical information, including its properties, synthesis, key reactions with detailed experimental protocols, and spectral data, to support its effective and safe use in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2-Fluoro-4-nitroaniline (CAS No: 369-35-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2][3] The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a light orange to yellow or green powder or crystalline solid.[4][5] It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4-position of the aniline (B41778) ring.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C6H5FN2O2[4][6][7]
Molecular Weight 156.11 g/mol [1][4][7]
Melting Point 122-130 °C[4][8][9]
Boiling Point (Predicted) 317.2 ± 22.0 °C[4][5][9]
Density (Predicted) 1.448 ± 0.06 g/cm³[4][5][9]
Water Solubility Slightly soluble[4][5][9]
pKa (Predicted) -0.45 ± 0.10[4][5]
Flash Point 145.6 °C[9]
Vapor Pressure 0.000392 mmHg at 25°C[9]
Refractive Index (Predicted) 1.603[9]

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1] Key spectral features include bands for the nitro (NO₂) group, the amino (NH₂) group, and the carbon-fluorine (C-F) bond.[1] Spectra are often obtained using KBr pellet or ATR-Neat techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are vital for confirming the chemical structure of this compound. While specific spectral data for this compound was not detailed in the provided search results, related compounds' spectra are available for comparison.[10][11][12]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. While a specific spectrum for this compound was not found, the UV-Vis spectra of related nitroaniline compounds have been documented.[13]

Experimental Protocols

Melting Point Determination

The melting point of a solid compound like this compound is typically determined using a melting point apparatus or by differential scanning calorimetry (DSC).

General Protocol (Capillary Method):

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

The solubility of this compound in water is described as "slightly soluble".[4][5][9] A common method to quantify solubility is the shake-flask method.

General Protocol (Shake-Flask Method):

  • An excess amount of the solid is added to a known volume of the solvent (e.g., water) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates a general workflow for the determination of key physical properties of a solid compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Characterization cluster_3 Data Analysis and Reporting A Obtain Pure Sample of this compound B Melting Point Analysis (DSC/Capillary Method) A->B C Boiling Point Determination (If applicable, under reduced pressure) A->C D Density Measurement (e.g., Pycnometry) A->D E Solubility Test (e.g., Shake-Flask Method) A->E F Infrared (IR) Spectroscopy A->F G NMR Spectroscopy (¹H, ¹³C) A->G H UV-Vis Spectroscopy A->H I Compile and Analyze Data B->I C->I D->I E->I F->I G->I H->I J Generate Technical Report/Whitepaper I->J

General workflow for determining physical properties.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][7] It is also noted as an irritant.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]

References

2-Fluoro-4-nitroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-4-nitroaniline

This technical guide provides a comprehensive overview of this compound (CAS No: 369-35-7), a key chemical intermediate. The document details its molecular properties, experimental protocols for its synthesis and analysis, and its significant applications in research and development, particularly for professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Physicochemical Properties

This compound is a fluorinated aniline (B41778) derivative that serves as a versatile molecular scaffold in advanced chemical synthesis.[1] It presents as a light yellow crystal or solid powder.[2] The compound's key properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₅FN₂O₂[2][3]
Molecular Weight 156.11 g/mol [1][3][4]
CAS Number 369-35-7[1]
Melting Point 122-130 °C[4][5]
Appearance Light orange to yellow crystal/powder[2][5]
Solubility Slightly soluble in water[2][5][6]
InChI Key LETNCFZQCNCACQ-UHFFFAOYSA-N[1][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, primarily involving nucleophilic aromatic substitution (SNAr), nitration of fluorinated precursors, or the reduction of dinitro compounds.[1]

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A common and documented method for synthesizing this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with an aqueous ammonia (B1221849) solution.[7]

Experimental Protocol:

  • Reactor Charging: A high-pressure reactor is charged with 1200 mL of industrial alcohol, 750 mL of 28% aqueous ammonia, 27 g of cuprous oxide (catalyst), and 480 g of 3,4-difluoronitrobenzene.[7]

  • Reaction Conditions: The materials are mixed, and the temperature is raised to 120°C. The reactor pressure is controlled at 1.7 MPa. The reaction is maintained under these conditions for 18 hours.[7]

  • Monitoring: The reaction progress is tracked using Gas Chromatography (GC).[7]

  • Work-up and Isolation: After the reaction is complete, the reactor is cooled down. The resulting material is pressed into water, leading to the precipitation of the crude product.[7]

  • Purification: The crude this compound is filtered, and the filter cake is washed with water and then dried.[7] Purification can be further achieved by recrystallization from aqueous methanol (B129727) or ethanol.[6] This process yields a product with a purity of approximately 98.6%.[7]

Logical Workflow for Synthesis and Application

The following diagram illustrates the synthesis of this compound from its precursor and its subsequent use as a starting material in the synthesis of a key intermediate for the antibiotic candidate TBI-223.[4]

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Development precursor 3,4-Difluoronitrobenzene product This compound precursor->product SNAr Reaction 120°C, 1.7 MPa reagents Ammonia (aq) Cuprous Oxide reagents->product start_material This compound intermediate 6-(2-fluoro-4-nitrophenyl) -2-oxa-6-azaspiro[3.3]heptane start_material->intermediate Multi-step Process api Antibiotic TBI-223 intermediate->api Further Synthesis

Caption: Synthesis workflow and application of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound, as it avoids the need for derivatization, which is often required for gas chromatography due to the compound's polar and thermolabile nature.[8] An on-line Solid-Phase Extraction (SPE) coupled with HPLC offers a sensitive and automated method for determining aniline derivatives in various matrices.[8]

Example Protocol: On-Line SPE-HPLC for Aniline Derivatives

This protocol is a general method for nitroanilines and can be adapted for this compound.

  • Standard Preparation:

    • Prepare a stock solution of 1000 mg/L by dissolving approximately 50 mg of the analytical standard in 50 mL of methanol.[8]

    • Perform serial dilutions with methanol to create working standards at lower concentrations (e.g., 1000 µg/L).[8]

  • Chromatographic Conditions (Example):

    • HPLC System: A system equipped with an on-line SPE setup.[8]

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector set to a wavelength appropriate for nitroanilines.

  • On-Line SPE Procedure:

    • Loading: The aqueous sample is loaded onto an SPE cartridge, where the analyte is retained.

    • Washing: The cartridge is washed to remove interfering substances.

    • Elution: The analyte is eluted from the cartridge directly into the HPLC system for analysis.[8]

    • This automated process provides high sensitivity and reproducibility, making it ideal for detecting low concentrations of aniline derivatives in environmental or biological samples.[8]

Applications in Research and Development

This compound is a valuable building block with diverse applications in both pharmaceutical and materials science research.

  • Pharmaceutical Intermediate: It is a critical starting material in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Notably, it is a precursor for synthesizing a key intermediate of TBI-223, a promising antibiotic candidate for treating tuberculosis.[4] The presence of amine, nitro, and fluorine functional groups allows for versatile reactions such as nucleophilic substitution and diazotization, and the nitro group can be readily reduced to an amine for further derivatization.[1][4]

  • Materials Science: The compound is utilized to introduce sp³ defects onto semiconducting single-walled carbon nanotubes (SWCNTs), creating organic color center-tailored carbon nanotubes.[1][4] It also serves as a precursor for synthesizing organic anode materials for lithium-ion batteries.[1][4]

References

Spectroscopic Profile of 2-Fluoro-4-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document details the expected Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic characteristics of the molecule, supported by detailed experimental protocols and a logical workflow for its analysis.

Introduction

This compound (C₆H₅FN₂O₂) is an aromatic amine containing both an electron-withdrawing nitro group and a halogen substituent. This unique electronic structure makes it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation in research and development. This guide summarizes the key spectroscopic data and methodologies for its acquisition.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations of the amino (NH₂), nitro (NO₂), and fluoro (C-F) groups, as well as the aromatic ring.

Table 1: Expected FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3500 - 3300Strong, DoubletN-H stretching (asymmetric and symmetric)
1620 - 1580StrongN-H bending (scissoring)
1550 - 1490StrongNO₂ asymmetric stretching
1360 - 1320StrongNO₂ symmetric stretching
1300 - 1200StrongC-N stretching
1250 - 1150StrongC-F stretching
850 - 800StrongC-H out-of-plane bending (para-disubstituted)

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

The ¹H NMR spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and nitro substituents.

Table 2: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.9 - 8.1ddJ(H,H) ≈ 9 Hz, J(H,F) ≈ 2.5 HzH-3
~ 7.0 - 7.2dddJ(H,H) ≈ 9 Hz, J(H,F) ≈ 9 Hz, J(H,H) ≈ 2.5 HzH-5
~ 6.8 - 6.9ddJ(H,H) ≈ 9 Hz, J(H,F) ≈ 12 HzH-6
~ 4.0 - 5.0br s-NH₂

Note: Chemical shifts are referenced to TMS (0 ppm). The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the substituents.

Table 3: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150 - 155 (d, ¹J(C,F))C-2
~ 140 - 145C-4
~ 135 - 140C-1
~ 125 - 130 (d)C-5
~ 115 - 120 (d)C-3
~ 110 - 115 (d)C-6

Note: The carbon attached to fluorine will appear as a doublet due to ¹J(C,F) coupling. Other carbons may also show smaller C-F couplings.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong bands for the nitro group and the aromatic ring.

Table 4: Expected Raman Spectral Data for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~ 1340StrongNO₂ symmetric stretching
~ 1600MediumAromatic C=C stretching
~ 1250MediumC-F stretching
~ 850MediumRing breathing mode

Note: The presence of a nitro group can sometimes lead to fluorescence, which may interfere with the Raman spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable.[1]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and apply baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the proton signals and determine the coupling constants.

Raman Spectroscopy

Instrumentation: A Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[1]

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the sample holder or into a capillary tube.

Data Acquisition:

  • Focus the laser beam onto the sample.

  • Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm⁻¹).

  • The laser power and acquisition time should be optimized to obtain a good quality spectrum while avoiding sample degradation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Compound This compound FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR Raman Raman Spectroscopy Compound->Raman FTIR_Data FTIR Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data NMR Spectra (¹H & ¹³C) (Structure & Connectivity) NMR->NMR_Data Raman_Data Raman Spectrum (Vibrational Modes) Raman->Raman_Data Conclusion Structural Confirmation & Purity Assessment FTIR_Data->Conclusion NMR_Data->Conclusion Raman_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques of FTIR, NMR, and Raman provide a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this compound. By following the detailed protocols outlined in this guide, researchers and professionals in drug development and materials science can ensure the accurate characterization of this important chemical intermediate, facilitating its effective use in further synthetic applications.

References

Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-4-nitroaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the qualitative aspects of its solubility, drawing inferences from its chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound using the gravimetric method is provided to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development, chemical synthesis, and other research applications where solubility is a critical parameter.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its solubility in different organic solvents is a fundamental physical property that dictates its utility in various applications, including reaction chemistry, purification by recrystallization, and formulation development. Understanding the solubility behavior of this compound is crucial for process optimization, ensuring high yields, and achieving the desired product purity.

Despite its importance, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to address this gap by providing a detailed theoretical framework for understanding its solubility and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 369-35-7
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Melting Point 122-130 °C
Appearance Solid, powder to crystal
Water Solubility Slightly soluble

Qualitative Solubility of this compound

While specific quantitative data is unavailable, the chemical structure of this compound allows for a qualitative assessment of its expected solubility in various organic solvents. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The nitro group (-NO₂) and the amino group (-NH₂) are polar and capable of hydrogen bonding.

  • Aromatic Ring: The benzene (B151609) ring is non-polar.

  • Fluoro Group: The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.

Based on the principle of "like dissolves like," it can be inferred that this compound will exhibit a range of solubilities in different organic solvents.

  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): The ability of these solvents to engage in hydrogen bonding with the nitro and amino groups suggests that this compound should be soluble in these solvents, particularly at elevated temperatures. The fact that it can be recrystallized from aqueous methanol and ethanol (B145695) supports this.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can interact with the polar functional groups of this compound, suggesting moderate to good solubility.

  • Non-polar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar functional groups, the solubility in non-polar solvents is expected to be limited.

The solubility of structurally similar compounds, such as 2-nitroaniline (B44862), further supports these predictions. 2-nitroaniline is known to be more soluble in organic solvents like ethanol and ether compared to water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath or heating mantle with temperature control

  • Analytical balance (±0.0001 g)

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (solvent-compatible)

  • Pre-weighed evaporating dishes or beakers

  • Drying oven

  • Desiccator

Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for Gravimetric Solubility Determination start Start preparation Preparation of Solvent and Solute start->preparation equilibration Equilibration at Constant Temperature (Excess Solute in Solvent) preparation->equilibration sampling Sampling of Saturated Solution (Syringe with Filter) equilibration->sampling weighing_solution Weighing of Dish + Saturated Solution (W2) sampling->weighing_solution weighing_initial Weighing of Evaporating Dish (W1) evaporation Solvent Evaporation (Drying Oven) weighing_solution->evaporation weighing_final Weighing of Dish + Dry Solute (W3) evaporation->weighing_final calculation Calculation of Solubility weighing_final->calculation end End calculation->end

Caption: Experimental Workflow for Gravimetric Solubility Determination

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

  • Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a syringe filter to prevent any solid particles from being transferred.

  • Weighing:

    • Tare a pre-weighed evaporating dish (W₁).

    • Dispense the collected saturated solution into the evaporating dish and record the total weight (W₂).

  • Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at lower temperatures.

  • Final Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it (W₃). Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[1]

Conclusion

References

An In-depth Technical Guide to the Physical Characterization of 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of 2-Fluoro-4-nitroaniline, specifically its melting point and appearance. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for the characterization of this chemical compound.

Compound Identification and Properties

This compound is a fluorinated aniline (B41778) derivative utilized as a versatile intermediate in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring an amine, a nitro group, and a fluorine atom, allows for a range of chemical reactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 369-35-7[1][3][4]
Molecular Formula C₆H₅FN₂O₂[1][3][4][5]
Molecular Weight 156.11 g/mol [1][3][4]
Melting Point 122-130 °C[1][3][5][6]
Appearance Light orange to Yellow to Green powder to crystal; Brown powder[1][6]
Solubility Slightly soluble in water[5][7]

Experimental Protocols

The following sections detail the standardized methodologies for determining the physical characteristics of this compound.

The appearance of a chemical compound is its most fundamental physical property and should be determined through careful visual inspection.[1][2]

Objective: To qualitatively describe the physical state, color, and form of a solid chemical sample.

Materials:

  • A well-lit, clean inspection area with both black and white, non-reflective backgrounds.[8]

  • Spatula and watch glass.

  • Powder-free gloves.[7]

  • Safety glasses.[9]

  • Sample of this compound.

Procedure:

  • Preparation: Ensure the inspection area is clean and free of contaminants. Place a small, representative sample of the compound onto a clean watch glass using a spatula.

  • State and Form Assessment: Observe the sample to determine its physical state (e.g., solid).[1] Characterize its form, noting if it is crystalline, a powder, granular, or amorphous.[4][10][11] For this compound, this would be described as "powder to crystal".[6]

  • Color Assessment: Place the watch glass first against the white background and then against the black background to accurately perceive the color.[8] Record all observed colors and any variations. For this compound, the color can range from light orange to yellow to green, or appear as a brown powder.[1][6]

  • Recording Observations: Document the complete description, including the state, form, and color (e.g., "Yellow crystalline powder").

The melting point is a critical physical property for identifying a substance and assessing its purity.[3][12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[3][12] The capillary method is a standard technique for this determination.[6][13]

Objective: To determine the melting point range of this compound using a melting point apparatus.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar).[3]

  • Glass capillary tubes (sealed at one end).[3][6]

  • Sample of this compound, finely powdered and completely dry.

  • Mortar and pestle (if sample is not already powdered).

  • Thermometer calibrated against a NIST traceable standard.[14]

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[5][15]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[15] Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end.[13][15] The packed sample height should be approximately 2-3 mm.[5]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[3][12]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[5]

    • Insert a new, properly loaded capillary tube.

    • Heat the apparatus at a faster rate initially. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[5] A slow heating rate is crucial for an accurate reading.[3]

    • Observe the sample continuously through the magnifying eyepiece.[6]

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid appears (onset of melting).[5]

    • Record the temperature at which the last solid particle melts completely into a transparent liquid (completion of melting).[5]

    • The recorded melting point should be expressed as this range.

  • Repeatability: Conduct at least two more measurements with fresh samples to ensure the results are consistent and reproducible.[3][5]

Workflow and Data Visualization

The logical flow for the physical characterization of a chemical solid like this compound is depicted below. This process ensures that fundamental properties are determined systematically.

G cluster_prep Sample Preparation cluster_analysis Physical Analysis cluster_visual Appearance Protocol cluster_mp Melting Point Protocol cluster_results Data Reporting A Obtain Dry Solid Sample B Grind to Fine Powder (if necessary) A->B C Visual Inspection B->C D Melting Point Determination B->D C1 Observe against White & Black Backgrounds C->C1 D1 Pack Capillary Tube (2-3mm) D->D1 C2 Record State, Form, & Color C1->C2 E Qualitative Description (e.g., 'Yellow Crystalline Powder') C2->E D2 Heat Slowly (1-2°C/min) D1->D2 D3 Record Melting Range (First drop to last crystal) D2->D3 F Quantitative Data (e.g., '122-126 °C') D3->F

References

An In-Depth Technical Guide to 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitroaniline, a key building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant reactions, making it an essential resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

This compound is an aromatic amine derivative with the chemical formula C₆H₅FN₂O₂.[1] Its structure consists of an aniline (B41778) ring substituted with a fluorine atom at the ortho position and a nitro group at the para position relative to the amino group.

  • IUPAC Name : this compound[2]

  • Synonyms : 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline, (2-Fluoro-4-nitrophenyl)amine[2]

  • CAS Number : 369-35-7[1][2][3][4]

Physicochemical Properties

The compound is a solid, typically appearing as a brown or yellow powder.[1][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 156.11 g/mol [1][2][4]
Melting Point 122-130 °C[1][4][6]
Boiling Point (Predicted) 317.2 ± 22.0 °C[6]
Density (Predicted) 1.448 ± 0.06 g/cm³[6]
pKa (Predicted) -0.45 ± 0.10[6]
Water Solubility Slightly soluble[5][6]
InChI Key LETNCFZQCNCACQ-UHFFFAOYSA-N[2][3]

Synthesis and Experimental Protocols

The primary synthetic routes to this compound often involve nucleophilic aromatic substitution.[3] A common and scalable method is the ammonolysis of 3,4-difluoronitrobenzene (B149031).

Experimental Protocol: Synthesis via Ammonolysis of 3,4-Difluoronitrobenzene [7]

This protocol is based on a patented industrial synthesis method.

  • Materials :

    • 3,4-difluoronitrobenzene

    • 28% aqueous ammonia (B1221849) solution

    • Industrial ethanol

    • Cuprous oxide (catalyst)

  • Equipment :

    • High-pressure reactor

    • Stirring apparatus

    • Heating and cooling system

    • Filtration apparatus

  • Procedure :

    • Charge the high-pressure reactor with 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27g of cuprous oxide, and 480g of 3,4-difluoronitrobenzene.

    • Seal the reactor and begin stirring the mixture.

    • Heat the reactor to a temperature of 120°C. The pressure inside the reactor should be controlled at 1.7 MPa.

    • Maintain these conditions for 18 hours. The reaction progress can be monitored using Gas Chromatography (GC).

    • Once the reaction is complete, cool the reactor down.

    • Discharge the reaction mixture into water. This compound will precipitate as a solid.

    • Filter the crude product and wash the filter cake with water.

    • Dry the solid to obtain the final product. The reported yield for this method is approximately 96.4%, with a purity of 98.6% as determined by GC.[7]

Key Reactions and Applications

This compound is a versatile intermediate due to its multiple functional groups.[1][3] The amine group can undergo diazotization, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution.[1][3] It serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), including the antibiotic candidate TBI-223.[1][3]

Logical Workflow: Synthesis and Diazotization

The following diagram illustrates the synthetic pathway from 3,4-difluoronitrobenzene to this compound and its subsequent conversion into a diazonium salt, a key step for further functionalization.

G A 3,4-Difluoronitrobenzene R1 Ammonolysis (NH₃, Cu₂O, 120°C) A->R1 B This compound R2 Diazotization (NaNO₂, H₂SO₄, 0-5°C) B->R2 C Diazonium Salt R1->B R2->C

References

A Technical Guide to Commercial 2-Fluoro-4-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of commercial suppliers, quality control, and synthetic protocols for the versatile chemical intermediate, 2-Fluoro-4-nitroaniline.

This technical guide provides a comprehensive overview of this compound (CAS No. 369-35-7), a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on commercial suppliers, pricing structures, and crucial experimental protocols for synthesis and quality control.

Commercial Availability and Supplier Analysis

The procurement of this compound is supported by a range of chemical suppliers, from large multinational corporations to specialized manufacturers. The pricing and availability of this compound are influenced by several factors, including purity, order volume, and the geographical location of the manufacturer.[1] High-purity grades, essential for pharmaceutical applications to prevent downstream purification challenges, typically command higher prices.[1] Bulk orders generally result in a lower cost per unit.[1]

For ease of comparison, the following tables summarize quantitative data from various commercial suppliers. Please note that prices are subject to change and should be confirmed with the respective suppliers.

Table 1: Small-Scale Suppliers of this compound

SupplierPurityAvailable QuantitiesPrice (USD)
Thermo Fisher Scientific98%5 g, 25 g, 100 g$23.50 (for 5 g)
Thermo Fisher Scientific95%5 g, 25 g$43.10 (for 5 g)
Sigma-Aldrich95%5 gDiscontinued, contact for alternatives
Ossila>97%Contact for detailsContact for details

Table 2: Bulk and Industrial-Scale Suppliers of this compound

SupplierPurityAvailable QuantitiesPrice (USD)
Ganapa Liife Science (India)99%1 kg, 5 kg, 10 kg, 25 kg, 1 MTContact for quote
BASR Fine Chemicals Pvt. Ltd. (India)98%1 kg, 5 kg, 10 kg, 25 kg, 1 MTContact for quote
Hebei Chuanghai Biotechnology Co., Ltd.99%Per KG$10.00 / KG
Sichuan Zhuoyu Yantang Technology Co., Ltd.99%Per g$1.10 / g

Experimental Protocols

A thorough understanding of the synthesis and quality control of this compound is critical for its effective use in research and development.

Synthesis Protocol

A common industrial method for the synthesis of this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). The following protocol is based on a patented method.[2]

Materials:

  • 3,4-difluoronitrobenzene

  • Cuprous oxide (catalyst)

  • Industrial alcohol (solvent)

  • Ammonia solution (25-29% by weight)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and the ammonia solution. The recommended molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia is 1 : 0.10-0.12 : 6-10 : 10-15.[2]

  • Mix the materials thoroughly and heat the reactor to a temperature of 120-130°C.

  • Maintain the pressure inside the reactor at 1.2-1.8 MPa.

  • Allow the reaction to proceed for 18-20 hours, monitoring the progress using Gas Chromatography (GC).[2]

  • Once the reaction is complete, cool the reactor and transfer the contents into water.

  • A yellow solid, this compound, will precipitate.

  • Filter the solid, wash it with water, and dry to obtain the final product.

This method has been reported to yield a product with a purity of 98.61% (as determined by GC) and a molar yield of 96.4% based on the starting 3,4-difluoronitrobenzene.[2]

Quality Control and Analysis

Ensuring the purity and identity of this compound is crucial. A Certificate of Analysis (CoA) should be requested from the supplier, which typically includes the following tests.

Key Quality Control Parameters:

  • Appearance: The compound should be a yellow to brown powder or crystalline solid.

  • Melting Point: The expected melting point range is 122-130°C.

  • Assay (Purity): Purity is commonly determined by Gas Chromatography (GC). A typical specification is a minimum of 97.5% purity.

  • Identity: The chemical structure is confirmed using techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The IR spectrum should be authentic when compared to a reference standard.

  • Solubility: It is slightly soluble in water.

A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method could also be developed for sensitive quantification and impurity profiling, similar to methods used for related compounds like 4-fluoroaniline.[3]

Visualized Workflows

To aid in the understanding of the procurement and quality control processes, the following diagrams illustrate the key steps involved.

Procurement_Workflow cluster_procurement Procurement Process cluster_receipt Goods Receipt & QC Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Define Purity & Quantity Request Quotes Request Quotes Search Suppliers->Request Quotes Multiple Vendors Evaluate Suppliers Evaluate Suppliers Request Quotes->Evaluate Suppliers Compare Price, Lead Time, CoA Place Order Place Order Evaluate Suppliers->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Quarantine Quarantine Receive Shipment->Quarantine Sample for QC Sample for QC Quarantine->Sample for QC Perform QC Tests Perform QC Tests Sample for QC->Perform QC Tests Appearance, MP, Assay (GC), IR Approve/Reject Approve/Reject Perform QC Tests->Approve/Reject Compare to Specs Release to Inventory Release to Inventory Approve/Reject->Release to Inventory Approved Return to Supplier Return to Supplier Approve/Reject->Return to Supplier Rejected

Procurement and Quality Control Workflow for this compound.

The diagram above outlines the typical workflow from identifying the need for this compound to its final release into inventory after rigorous quality control checks.

Synthesis_and_QC_Workflow Start Reaction Setup Charge Reactor: 3,4-difluoronitrobenzene, Catalyst, Solvent, Ammonia Start->Reaction Setup Reaction Heat to 120-130°C Maintain Pressure 1.2-1.8 MPa (18-20 hours) Reaction Setup->Reaction Monitoring GC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool Reactor Precipitate in Water Monitoring->Workup Complete Isolation Filter, Wash, and Dry Solid Workup->Isolation QC Analysis Purity (GC), Identity (IR, NMR), Melting Point Isolation->QC Analysis Final Product This compound QC Analysis->Final Product

Synthesis and In-Process Quality Control Workflow.

This flowchart illustrates the key stages in the synthesis of this compound, including in-process monitoring and final product analysis.

References

Methodological & Application

synthesis of 2-Fluoro-4-nitroaniline from 3,4-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Fluoro-4-nitroaniline

Introduction

This compound is a critical fluorinated building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1][2] Its molecular structure, featuring amine, nitro, and fluorine functional groups, allows for diverse chemical transformations such as nucleophilic substitution and diazotization.[1][2] This compound is a key precursor for TBI-223, an antibiotic candidate for tuberculosis treatment, and is also used in materials science for applications like modifying carbon nanotubes and developing organic anode materials for lithium-ion batteries.[1][2]

This application note provides a detailed protocol for the via a nucleophilic aromatic substitution (SNAr) reaction, specifically through ammonolysis.[1][3]

Principle of the Reaction

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The strongly electron-withdrawing nitro group (-NO₂) on the benzene (B151609) ring activates the fluorine atoms for nucleophilic attack by ammonia (B1221849) (NH₃). The fluorine atom at the para-position (C4) relative to the nitro group is more activated and sterically accessible, leading to its selective displacement by the amino group (-NH₂) to yield the desired product, this compound. The reaction is typically performed at elevated temperature and pressure in a sealed reactor. The use of a copper(I) oxide catalyst can facilitate the reaction, leading to high yields.[1][3]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 3,4-Difluoronitrobenzene (B149031) (MW: 159.09 g/mol )

    • Aqueous Ammonia (25-29% w/w solution)

    • Cuprous Oxide (Cu₂O) (MW: 143.09 g/mol )

    • Industrial Alcohol (Ethanol)

    • Deionized Water

    • Petroleum Ether (for optional washing step)[3]

  • Equipment:

    • High-pressure stainless steel reactor with stirring and temperature/pressure controls

    • Heating mantle or oil bath

    • Buchner funnel and vacuum flask

    • Filter paper

    • Drying oven

    • Standard laboratory glassware

    • Gas Chromatograph (GC) for reaction monitoring

Safety Precautions
  • This reaction involves high pressure and temperature and should only be performed by trained personnel in a well-ventilated fume hood using an appropriate high-pressure reactor.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,4-Difluoronitrobenzene and this compound are harmful if swallowed, in contact with skin, or if inhaled.[4] Handle with care.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

Procedure
  • Reactor Charging: In a high-pressure reactor, charge the following reagents in the specified molar ratio of 3,4-difluoronitrobenzene: Cuprous Oxide: Industrial Alcohol: Ammonia = 1: 0.10-0.12: 6-10: 10-15.[3]

    • For a representative scale, add industrial alcohol (1200 mL), 28% aqueous ammonia (750 mL), cuprous oxide (27 g), and 3,4-difluoronitrobenzene (480 g).[3]

  • Reaction Conditions: Seal the reactor and begin stirring the mixture.

    • Heat the reactor to a temperature of 120-130°C.[3]

    • Maintain the internal pressure of the reactor between 1.2 and 1.8 MPa (1.7 MPa is optimal).[3]

    • Allow the reaction to proceed for 18-20 hours under these conditions.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing them by Gas Chromatography (GC) until the starting material is consumed.[3]

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Safely vent any excess pressure.

    • Transfer the reaction mixture into a larger vessel containing water. A yellow solid product will precipitate.[3]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with water to remove any soluble impurities.[3]

    • An optional wash with petroleum ether can be performed to remove nonpolar impurities.[3]

  • Drying: Dry the purified yellow solid in a drying oven to obtain the final product, this compound.[3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis as described in the literature.[3]

ParameterValue
Reactants
3,4-Difluoronitrobenzene480 g (3.02 mol)
Cuprous Oxide27 g (0.19 mol)
28% Aqueous Ammonia750 mL
Industrial Alcohol1200 mL
Reaction Conditions
Temperature120°C
Pressure1.7 MPa
Reaction Time18 hours
Results
Crude Product Mass451.5 g
Purity (by GC)98.61%
Molar Yield96.4%

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Synthesis of this compound reactant1 3,4-Difluoronitrobenzene reactant1->midpoint reactant2 + NH₃ (aq) product This compound conditions Cu₂O (catalyst) 120-130°C, 1.2-1.8 MPa midpoint->product midpoint->conditions

Caption: Chemical scheme for the ammonolysis of 3,4-difluoronitrobenzene.

Experimental Workflow

Workflow arrow start Start: Reagent Preparation charge Charge Reactor: 3,4-difluoronitrobenzene, NH₃(aq), Cu₂O, Alcohol start->charge react Reaction: Heat to 120-130°C Pressurize to 1.2-1.8 MPa Stir for 18-20h charge->react monitor Monitor Progress (GC) react->monitor monitor->react Incomplete cool Cool and Depressurize monitor->cool Complete precipitate Precipitate Product in Water cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Product filtrate->dry end_product Final Product: This compound dry->end_product

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitroaniline is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group positioned para to the fluorine atom, which serves as a good leaving group.[1] This reactivity profile makes this compound a valuable building block for the synthesis of a diverse array of substituted aniline (B41778) derivatives, which are precursors to various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] Notably, it is a key starting material in the synthesis of the promising antibiotic candidate, TBI-223.[2]

These application notes provide detailed protocols and quantitative data for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides. Additionally, the mechanism of action of TBI-223, a downstream product, is detailed and visualized.

General Nucleophilic Aromatic Substitution (SNAr) Workflow

The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the final step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism reactant This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Substituted Product + F⁻ intermediate->product Elimination

Caption: Generalized mechanism of the SNAr reaction of this compound.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles - Synthesis of a Key Intermediate for TBI-223

This protocol details the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a crucial intermediate for the novel oxazolidinone antibiotic, TBI-223. This procedure has been successfully scaled up to a 100g scale with high yield and purity.

Reaction Scheme:

This compound + 3,3-bis(bromomethyl)oxetane (B1265868) → 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Materials and Methods:

Reagent/SolventMolar Ratio/Concentration
This compound1.0 eq
3,3-bis(bromomethyl)oxetane1.1 eq
Potassium Hydroxide (B78521) (KOH)3.0 eq
Dimethylformamide (DMF)q.s.

Procedure:

  • To a solution of this compound in dimethylformamide (DMF), add 3,3-bis(bromomethyl)oxetane.

  • Add potassium hydroxide to the mixture.

  • Heat the reaction mixture and stir for a specified time, monitoring the reaction progress by a suitable analytical method such as HPLC.

  • Upon completion, the reaction is worked up, and the product is isolated.

Quantitative Data:

ScaleYieldPurity
100 g87%>99%
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles

This protocol provides a general method for the SNAr reaction of this compound with thiol nucleophiles.

Materials and Methods:

Reagent/SolventMolar Ratio/Concentration
This compound1.0 eq
Thiol (e.g., Thiophenol)1.1 eq
Base (e.g., K₂CO₃, NaH)1.2 eq
Solvent (e.g., DMF, DMSO)q.s.

Procedure:

  • In an inert atmosphere, dissolve the thiol in an anhydrous solvent.

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH) to generate the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Allow the reaction to proceed at room temperature or with heating, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Quantitative Data (Exemplary):

NucleophileBaseSolventTemperatureTimeYield
ThiophenolNaHDMFRoom Temp4 hHigh
Protocol 3: General Procedure for Reaction with Alkoxide/Phenoxide Nucleophiles

This protocol outlines a general procedure for the SNAr reaction of this compound with alcohols or phenols.

Materials and Methods:

Reagent/SolventMolar Ratio/Concentration
This compound1.0 eq
Alcohol/Phenol (B47542)1.2 eq
Base (e.g., NaH, K₂CO₃)1.2 eq
Solvent (e.g., THF, DMF)q.s.

Procedure:

  • Under an inert atmosphere, dissolve the alcohol or phenol in an anhydrous solvent.

  • Add the base to generate the corresponding alkoxide or phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction and monitor its progress by TLC.

  • After completion, cool the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.

  • Purify the crude product using techniques like column chromatography or recrystallization.

Quantitative Data (Exemplary):

NucleophileBaseSolventTemperatureTimeYield
PhenolK₂CO₃DMF80 °C12 hHigh

Application in Drug Development: The Mechanism of Action of TBI-223

The derivatives of this compound have significant applications in drug discovery. A prime example is TBI-223, a novel oxazolidinone antibiotic developed for the treatment of tuberculosis (TB).[3] TBI-223 exhibits a potent antibacterial effect by inhibiting bacterial protein synthesis.[3][4]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by TBI-223

TBI-223 targets the 50S subunit of the bacterial ribosome.[3][4] It binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[3] This binding event physically obstructs the proper positioning of aminoacyl-tRNA at the A-site of the ribosome. Consequently, the formation of peptide bonds is inhibited, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth.[3] A key advantage of TBI-223 over its predecessor, linezolid, is its potentially improved safety profile, with a reduced affinity for mitochondrial ribosomes, which may lead to less myelosuppression.[3]

TBI223_Mechanism cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) Ribosome_50S->PTC A_site A-site PTC->A_site P_site P-site PTC->P_site PeptideBond Peptide Bond Formation PTC->PeptideBond Catalyzes TBI223 TBI-223 TBI223->PTC Binds to TBI223->A_site Blocks access aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Leads to BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Essential for (Inhibition leads to)

Caption: Mechanism of action of TBI-223 in inhibiting bacterial protein synthesis.

Conclusion

This compound is a highly valuable and reactive scaffold for the synthesis of diverse organic molecules with significant applications in pharmaceutical and materials sciences. The protocols provided herein offer robust methods for its functionalization via nucleophilic aromatic substitution with a range of nucleophiles. The development of TBI-223 from a this compound-derived intermediate underscores the importance of this starting material in the discovery of new therapeutics. The detailed understanding of the mechanism of action of such drugs is crucial for the rational design of future drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: 2-Fluoro-4-nitroaniline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of molecules, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitro group, and a fluorine atom, provides multiple reactive sites for strategic chemical modifications. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the amino group can be readily diazotized or acylated. Furthermore, the nitro group itself can be reduced to an amine, opening pathways to various diamine derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical ingredients and other advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 369-35-7
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Yellow solid
Melting Point 122-130 °C
Purity ≥95%

Key Synthetic Applications and Protocols

This compound is a cornerstone for the synthesis of complex molecules, including antibiotics and anti-cancer agents. The following sections detail its application in the synthesis of a key intermediate for the antibiotic TBI-223 and as a precursor to tyrosine kinase inhibitors.

Synthesis of a Key Intermediate for the Antibiotic TBI-223

TBI-223 is a promising oxazolidinone antibiotic candidate for the treatment of tuberculosis.[1] A crucial intermediate in its synthesis, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, can be efficiently prepared from this compound.

This two-step protocol involves the hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane (B1265868).

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • Reaction: Ring closure of tribromoneopentyl alcohol.

  • Reagents: Tribromoneopentyl alcohol, sodium hydroxide (B78521).

  • Procedure: Treatment of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions.

  • Yield: 72%

  • Purity: >95%

Step 2: Alkylation of this compound

  • Reaction: N-alkylation of this compound with 3,3-bis(bromomethyl)oxetane.

  • Reagents: this compound, 3,3-bis(bromomethyl)oxetane, hydroxide source.

  • Procedure: A mixture of this compound and 3,3-bis(bromomethyl)oxetane is treated with a hydroxide source.

  • Yield: 87% (on a 100 g scale)

  • Purity: >99%

TBI-223 functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding event sterically hinders the proper positioning of aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting protein synthesis, which ultimately leads to the inhibition of bacterial growth.

TBI223_Mechanism cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth leads to TBI_223 TBI-223 TBI_223->50S_Subunit Binds to Peptidyl Transferase Center TKI_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, FGFR) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Activates Cell_Pro Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Pro PI3K_AKT->Cell_Pro Angio Angiogenesis PI3K_AKT->Angio Ligand Growth Factor (Ligand) Ligand->RTK Binds TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK Inhibits (ATP-competitive) Suzuki_Workflow Start This compound Diazotization Diazotization/ Sandmeyer Reaction Start->Diazotization Intermediate 2-Bromo-1-fluoro-4-nitrobenzene Diazotization->Intermediate Suzuki Suzuki Coupling (Pd catalyst, Base, Ar-B(OH)₂) Intermediate->Suzuki Product Biaryl Product Suzuki->Product

References

Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Fluoro-4-nitroaniline is a versatile chemical intermediate playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including a reactive amine group, a nitro group, and a fluorine atom, make it a valuable building block for creating complex molecular architectures with desired pharmacological properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of a key intermediate for the potent anti-tuberculosis drug candidate, TBI-223.

Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate for TBI-223

A practical and scalable route for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a critical precursor for the in-development tuberculosis treatment TBI-223, has been developed. This method utilizes a direct, protecting-group-free alkylation of this compound.[1]

Reaction Scheme:

G cluster_0 Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane This compound This compound Intermediate 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane This compound->Intermediate Alkylation BBMO 3,3-Bis(bromomethyl)oxetane (B1265868) (BBMO) BBMO->Intermediate NaOH NaOH (aq) NaOH->Intermediate Solvent Solvent Solvent->Intermediate

Caption: Synthetic route to a key TBI-223 intermediate.

Experimental Protocol:

This protocol is based on the hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane (BBMO).[1]

Materials:

  • This compound

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Sodium hydroxide (B78521) (NaOH), 50 wt % solution in water

  • Solvent (e.g., as determined by optimization)

  • Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (optional catalyst)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent) and 3,3-bis(bromomethyl)oxetane (1.2 equivalents).

  • Add the chosen solvent to the mixture.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Slowly add a 50 wt % aqueous solution of sodium hydroxide (2.5 equivalents) to the hot reaction mixture.

  • Optionally, a catalytic amount of KI or TBAI (0.1 equivalents) can be added.[1]

  • Maintain the reaction at the set temperature for approximately 16 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • The crude product can be purified by crystallization or column chromatography.

Quantitative Data:

The following table summarizes the results from screening different reaction conditions for the alkylation of this compound with BBMO.[1]

EntryBaseSolventTemperature (°C)Yield of Product (%)
1K₂CO₃Acetonitrile8010
2Cs₂CO₃Acetonitrile8025
3NaOH (50 wt % aq)Acetonitrile8087

Proposed Mechanism of Action of Imidazo[2,1-b][2][3]thiazine Derivatives

Derivatives of the imidazo[2,1-b][2][3]thiazine scaffold, for which the synthesized intermediate is a precursor, are known to exhibit potent anti-tuberculosis activity. Their mechanism of action is believed to involve the inhibition of key enzymes in Mycobacterium tuberculosis. One proposed target is the cytochrome b-c1 complex (QcrB), a crucial component of the electron transport chain, which is essential for cellular respiration.[4] Another potential mechanism involves the activation of the compound by the deazaflavin-dependent nitroreductase (Ddn), leading to the generation of reactive nitrogen species that can damage cellular components.[3][5]

G cluster_0 Mycobacterium tuberculosis Cell Drug Imidazo[2,1-b]thiazine Derivative (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Drug->Ddn Activation QcrB Cytochrome b-c1 Complex (QcrB) Drug->QcrB Direct Inhibition Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug Mycolic_Acid Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid Inhibition ETC Electron Transport Chain QcrB->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Inhibition of Cell_Death Bacterial Cell Death ATP->Cell_Death Depletion leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanisms of action for imidazo[2,1-b]thiazine derivatives.

General Workflow for API Synthesis Utilizing this compound

The synthesis of a final API from the 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane intermediate would typically involve further transformations. A common subsequent step is the reduction of the nitro group to an amine, which can then be further functionalized, for example, through acylation or coupling reactions to build the final API molecule.

G start Start: This compound step1 Step 1: Alkylation (e.g., with BBMO) start->step1 intermediate1 Intermediate: 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane step1->intermediate1 step2 Step 2: Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C) intermediate1->step2 intermediate2 Amine Intermediate step2->intermediate2 step3 Step 3: Further Functionalization (e.g., Acylation, Coupling) intermediate2->step3 api Final API (e.g., TBI-166) step3->api

Caption: General synthetic workflow from this compound to a final API.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application of 2-Fluoro-4-nitroaniline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitroaniline is a versatile aromatic compound that serves as a valuable building block in the synthesis of a wide range of advanced materials. Its unique molecular structure, featuring a reactive amine group, an electron-withdrawing nitro group, and a fluorine substituent, allows for diverse chemical modifications, making it a key precursor in several areas of materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the development of organic color center-tailored carbon nanotubes, anode materials for lithium-ion batteries, azo dyes and pigments, and advanced polymers and coatings.

Organic Color Center-Tailored Carbon Nanotubes

Application Note

This compound is utilized to create sp³ defects on the surface of single-walled carbon nanotubes (SWCNTs), leading to the formation of organic color centers. These defects act as quantum emitters and can significantly enhance the near-infrared (NIR) fluorescence of the nanotubes. This tailored functionalization is crucial for applications in quantum information processing, bio-imaging, and sensing. The reaction typically proceeds through the formation of a diazonium salt from this compound, which then reacts with the SWCNTs.

Experimental Protocol: Synthesis of sp³ Defect-Tailored SWCNTs

Materials:

  • This compound

  • Single-walled carbon nanotubes (SWCNTs)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Surfactant (e.g., sodium cholate)

  • Deionized water

  • Filtration membrane (0.22 µm)

Procedure:

  • SWCNT Dispersion:

    • Disperse SWCNTs in a 1% aqueous solution of sodium cholate (B1235396) by probe sonication for 30 minutes in an ice bath.

    • Centrifuge the dispersion at 20,000 g for 1 hour to remove bundled nanotubes and impurities. The supernatant containing individualized SWCNTs is collected.

  • Diazonium Salt Formation:

    • In a separate flask, dissolve this compound in a minimal amount of dilute HCl at 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C to form the diazonium salt.

  • Functionalization of SWCNTs:

    • Add the freshly prepared diazonium salt solution dropwise to the SWCNT dispersion under vigorous stirring.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • The reaction is quenched by adding an excess of a radical scavenger (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Purification:

    • Filter the functionalized SWCNT solution through a 0.22 µm filtration membrane to remove unreacted reagents.

    • Wash the filtered SWCNTs extensively with deionized water and DMF.

    • Resuspend the purified, functionalized SWCNTs in a suitable solvent for characterization.

Characterization:

  • UV-Vis-NIR Spectroscopy: To monitor the changes in the electronic transitions of the SWCNTs upon functionalization.

  • Photoluminescence Spectroscopy: To confirm the creation of new emission peaks corresponding to the sp³ defects.

  • Raman Spectroscopy: To assess the degree of functionalization by analyzing the D/G band intensity ratio.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the covalent attachment of the fluoro-nitro-phenyl group to the SWCNT surface.

Workflow Diagram

SWCNT_Functionalization cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_characterization Characterization 2F4NA This compound Diazotization Diazonium Salt Formation (0-5 °C) 2F4NA->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization SWCNTs SWCNT Dispersion Functionalization Reaction with SWCNTs (Room Temperature) SWCNTs->Functionalization Diazotization->Functionalization Purification Filtration and Washing Functionalization->Purification Spectroscopy UV-Vis-NIR & PL Spectroscopy Purification->Spectroscopy Raman Raman Spectroscopy Purification->Raman XPS XPS Analysis Purification->XPS

Caption: Workflow for the functionalization of SWCNTs with this compound.

Anode Materials for Lithium-Ion Batteries

Application Note

This compound serves as a precursor for the synthesis of high-capacity organic anode materials for lithium-ion batteries. Specifically, it is a key starting material for a lithium bismaleamate anode material that has demonstrated a high reversible capacity. The presence of fluorine and nitrogen in the final polymer structure can enhance the electrochemical performance and stability of the anode.

Experimental Protocol: Synthesis of a Lithium Bismaleamate Anode Material

Materials:

Procedure:

  • Synthesis of N-(2-fluoro-4-nitrophenyl)maleamic acid:

    • Dissolve this compound and maleic anhydride in DMF.

    • Stir the mixture at room temperature for 24 hours.

    • Precipitate the product by adding diethyl ether and collect the solid by filtration.

  • Cyclization to N-(2-fluoro-4-nitrophenyl)maleimide:

    • Suspend the maleamic acid derivative in a mixture of acetic anhydride and triethylamine.

    • Heat the mixture at 80 °C for 4 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the maleimide (B117702) product.

    • Filter and dry the product.

  • Reduction of the Nitro Group:

    • Reduce the nitro group of the maleimide derivative to an amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl).

  • Polymerization and Lithiation:

    • The resulting amino-maleimide monomer is then polymerized. A likely route is through the reaction of the amine with another difunctional monomer to form a polyimide.

    • The final polymer is treated with a lithium salt, such as lithium hydroxide, to form the lithium bismaleamate anode material.

Electrochemical Characterization:

  • Coin Cell Assembly: The synthesized anode material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then cast onto a copper foil current collector. Coin cells are assembled with a lithium metal counter electrode and a suitable electrolyte.

  • Cyclic Voltammetry (CV): To investigate the redox behavior of the anode material.

  • Galvanostatic Charge-Discharge Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability of the anode.

Quantitative Data
ParameterValueReference
Reversible Capacity 688.9 mAh g⁻¹
Cycling Stability To be determined from the full paper
Rate Capability To be determined from the full paper

Logical Relationship Diagram

Anode_Synthesis Start This compound Step1 Reaction with Maleic Anhydride Start->Step1 Intermediate1 N-(2-fluoro-4-nitrophenyl)maleamic acid Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 N-(2-fluoro-4-nitrophenyl)maleimide Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 Intermediate3 N-(4-amino-2-fluorophenyl)maleimide Step3->Intermediate3 Step4 Polymerization Intermediate3->Step4 Polymer Poly(maleimide) Derivative Step4->Polymer Step5 Lithiation Polymer->Step5 FinalProduct Lithium Bismaleamate Anode Material Step5->FinalProduct

Caption: Synthesis pathway for a lithium bismaleamate anode material.

Azo Dyes and Pigments

Application Note

This compound is an important intermediate in the synthesis of azo dyes. The amino group can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of colors. The presence of the nitro and fluoro groups can enhance the tinctorial strength, lightfastness, and thermal stability of the resulting dyes.

Experimental Protocol: General Synthesis of Azo Dyes

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling component (e.g., phenol, N,N-dimethylaniline, 2-naphthol)

  • Sodium hydroxide (NaOH) or sodium acetate

  • Ice

Procedure:

  • Diazotization:

    • Dissolve this compound in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling component in an appropriate solvent (e.g., aqueous NaOH for phenols, dilute acid for anilines).

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. The azo dye will precipitate.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water to remove any unreacted salts.

    • Recrystallize the dye from a suitable solvent (e.g., ethanol, acetic acid) to purify it.

Examples of Azo Dyes from this compound
Coupling ComponentResulting Dye Color (Predicted)
PhenolYellow-Orange
N,N-DimethylanilineRed
2-NaphtholRed-Brown
ResorcinolOrange-Red

Azo Dye Synthesis Workflow

Azo_Dye_Synthesis Start This compound Diazotization Diazotization (HCl, NaNO₂, 0-5 °C) Start->Diazotization Diazonium_Salt 2-Fluoro-4-nitrophenyldiazonium chloride Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling (0-5 °C) Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Precipitate Coupling_Reaction->Azo_Dye Purification Filtration & Recrystallization Azo_Dye->Purification Final_Product Purified Azo Dye Purification->Final_Product

Caption: General workflow for the synthesis of azo dyes.

Advanced Polymers and Coatings

Application Note

This compound can be used as a monomer for the synthesis of novel polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The presence of the fluorine atom and the nitro group in the polymer backbone can significantly influence the material's properties. For instance, polyanilines derived from fluorinated and nitrated anilines are expected to exhibit interesting electro-optical characteristics.

Experimental Protocol: Oxidative Polymerization of this compound

Materials:

Procedure:

  • Monomer Solution:

    • Dissolve this compound in a 1 M HCl solution. Cool the solution to 0-5 °C.

  • Initiator Solution:

    • Dissolve ammonium persulfate in a 1 M HCl solution and cool it to 0-5 °C.

  • Polymerization:

    • Slowly add the initiator solution to the monomer solution with constant stirring, while maintaining the temperature at 0-5 °C.

    • Continue stirring for 24 hours to allow the polymerization to proceed. A dark precipitate of the polymer will form.

  • Work-up and Purification:

    • Filter the polymer precipitate and wash it with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.

    • To obtain the de-doped (insulating) form, the polymer is treated with a dilute ammonia solution.

    • Filter the de-doped polymer, wash with deionized water until the filtrate is neutral, and dry under vacuum.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer.

  • UV-Vis Spectroscopy: To investigate the electronic properties of the polymer in its doped and undoped states.

Polymerization Logical Flow

Polymerization_Flow Monomer This compound in HCl Polymerization Oxidative Polymerization (0-5 °C, 24h) Monomer->Polymerization Initiator Ammonium Persulfate in HCl Initiator->Polymerization Precipitate Polymer Precipitate (Doped) Polymerization->Precipitate Washing Washing with HCl and Methanol Precipitate->Washing De-doping Treatment with Ammonia Solution Washing->De-doping Final_Polymer Purified Poly(this compound) (De-doped) De-doping->Final_Polymer

Caption: Logical flow for the oxidative polymerization of this compound.

Application Notes and Protocols for Diazotization Reactions Involving 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the diazotization of 2-fluoro-4-nitroaniline and its subsequent conversion into various valuable chemical intermediates. The protocols outlined herein are intended for use by qualified professionals in a laboratory setting.

Introduction

Diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, enabling the transformation of the amino group into a highly versatile diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring. This compound is a particularly useful starting material, as the resulting diazonium salt can be used to synthesize a variety of fluoro- and nitro-substituted aromatic compounds, which are important building blocks in the pharmaceutical and agrochemical industries.

This document details the diazotization of this compound and its application in Sandmeyer (bromination and cyanation) and Suzuki-Miyaura coupling reactions.

Data Presentation

The following table summarizes the quantitative data for the reactions described in the experimental protocols.

Reaction StepProductReagentsTemperature (°C)Reaction TimeYield (%)
Diazotization 2-Fluoro-4-nitrobenzenediazonium saltThis compound, H₂SO₄, NaNO₂0-530 minIn-situ
Sandmeyer Bromination 1-Bromo-2-fluoro-4-nitrobenzeneCuBr, HBrRoom Temp.30 min73.8
Sandmeyer Cyanation 2-Fluoro-4-nitrobenzonitrileCuCN, KCNElevated--
Suzuki-Miyaura Coupling 2-Fluoro-4-nitro-1,1'-biphenylPhenylboronic acid, Pd(OAc)₂, Na₂CO₃802 h-

Note: Yield for Sandmeyer Cyanation and Suzuki-Miyaura Coupling are not explicitly reported for this specific substrate in the cited literature but are representative of similar transformations.

Experimental Protocols

Safety Precaution: Diazonium salts are potentially explosive, especially when dry. All reactions should be carried out in a well-ventilated fume hood, and the diazonium salt solution should be used immediately without isolation. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2-fluoro-4-nitrobenzenediazonium salt solution, which is used in-situ for subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid to form a stirrable slurry.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline (B41778) suspension via a dropping funnel, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting clear yellow solution is the 2-fluoro-4-nitrobenzenediazonium salt, which should be used immediately.

Protocol 2: Sandmeyer Bromination

This protocol describes the conversion of the diazonium salt to 1-bromo-2-fluoro-4-nitrobenzene.

Materials:

  • 2-Fluoro-4-nitrobenzenediazonium salt solution (from Protocol 1)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

Equipment:

  • Beaker

  • Stir plate and stir bar

Procedure:

  • In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly and carefully add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring at room temperature.

  • Nitrogen gas evolution will be observed.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by column chromatography or distillation. A molar yield of 73.8% for 2-fluoro-4-nitrobromobenzene has been reported for a similar procedure.

Protocol 3: Sandmeyer Cyanation

This protocol provides a general procedure for the synthesis of 2-fluoro-4-nitrobenzonitrile.

Materials:

  • 2-Fluoro-4-nitrobenzenediazonium salt solution (from Protocol 1)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Distilled Water

Equipment:

  • Reaction flask

  • Heating mantle

  • Stir plate and stir bar

Procedure:

  • In a reaction flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Heat the cyanide solution to an elevated temperature (e.g., 60-70 °C).

  • Slowly add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring.

  • Maintain the temperature and continue stirring until nitrogen evolution ceases.

  • Cool the reaction mixture and isolate the product by extraction with an organic solvent.

  • Purify the product by column chromatography or crystallization.

Protocol 4: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the coupling of the diazonium salt with an arylboronic acid.

Materials:

  • 2-Fluoro-4-nitrobenzenediazonium salt solution (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • Toluene

  • Water

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing the freshly prepared diazonium salt solution, add a solution of the arylboronic acid (1.2 eq) in toluene.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add palladium(II) acetate (2 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Diazotization_Reaction This compound This compound reagents NaNO₂, H₂SO₄ 0-5 °C This compound->reagents diazonium 2-Fluoro-4-nitrobenzenediazonium salt reagents->diazonium

Caption: Diazotization of this compound.

Experimental_Workflow cluster_diazotization Protocol 1: Diazotization cluster_sandmeyer Protocol 2: Sandmeyer Bromination cluster_suzuki Protocol 4: Suzuki-Miyaura Coupling start Mix this compound and H₂SO₄ cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ solution dropwise at 0-5 °C cool->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir diazonium_salt In-situ Diazonium Salt Solution stir->diazonium_salt add_to_cu Add diazonium salt to CuBr/HBr solution diazonium_salt->add_to_cu add_reagents Add Arylboronic acid, Na₂CO₃, Toluene diazonium_salt->add_reagents stir_sandmeyer Stir for 30 min at RT add_to_cu->stir_sandmeyer product_br 1-Bromo-2-fluoro-4-nitrobenzene stir_sandmeyer->product_br degas Degas with N₂/Ar add_reagents->degas add_pd Add Pd(OAc)₂ degas->add_pd heat Heat at 80 °C for 2h add_pd->heat product_suzuki 2-Fluoro-4-nitro-1,1'-biphenyl heat->product_suzuki

Caption: Experimental workflow for diazotization and subsequent reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-N₂⁺ pd_complex1 Ar-Pd(II)-X Lₙ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 Ar-Pd(II)-Ar' Lₙ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents Ar-N₂⁺ + Ar'-B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes: Reduction of the Nitro Group in 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The reduction of the nitro group in 2-Fluoro-4-nitroaniline is a crucial chemical transformation that yields 2-Fluoro-1,4-phenylenediamine.[1] This product serves as a versatile and valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs), dyes, and other fine chemicals.[1][2] The presence of the fluorine atom and the amino group on the aromatic ring necessitates careful selection of the reduction method to ensure high chemoselectivity, avoiding side reactions such as dehalogenation.[3] This document provides detailed protocols for several common and effective methods for this reduction, including catalytic hydrogenation and metal-based reductions.

General Reaction The fundamental transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂).

Chemical Structure of this compound (CAS: 369-35-7)[4] Molecular Formula: C₆H₅FN₂O₂[5] Molecular Weight: 156.11 g/mol [5]

Product: 2-Fluoro-1,4-phenylenediamine (CAS: 367-31-7)[2]

Data Presentation

The following table summarizes various established methods for the reduction of this compound and analogous aromatic nitro compounds. The choice of method often depends on factors such as substrate sensitivity, desired yield, cost, and available equipment.[1]

MethodReagents/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Features & Considerations
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Ethanol (B145695), Acetic AcidRoom Temperature - 502 - 8>90Highly efficient method. Requires specialized hydrogenation equipment. Potential for dehalogenation with some catalysts.[1][6]
Catalytic Hydrogenation H₂, Raney NickelAnhydrous Ethanol25 - 508>90Clean reaction profile and high yields. Raney Nickel is pyrophoric and hydrogen gas is flammable, requiring caution.[3]
Metal-Acid Reduction (Fe) Iron powder, HCl (cat.)Ethanol / WaterReflux (~80 - 100)1 - 385 - 95Classic, robust, and cost-effective Béchamp reduction. Good chemoselectivity. Workup involves filtering iron salts.[1][3]
Metal-Acid Reduction (SnCl₂) SnCl₂·2H₂O, HClEthanol50 - 701 - 280 - 90Effective for substrates sensitive to catalytic hydrogenation. Workup can be complicated by the precipitation of tin salts.[3][7][8]
Dithionite (B78146) Reduction Sodium Dithionite (Na₂S₂O₄)Water, Ethanol, DMSORoom Temperature - 1200.5 - 490 - 98Inexpensive, safe, and highly chemoselective; tolerates halogens and other reducible groups.[9][10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is widely used for its efficiency and high yields in converting aromatic nitro compounds to anilines.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (50% wet)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol %) to the solution under a nitrogen atmosphere.

  • Seal the vessel and purge the system several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to carefully remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-Fluoro-1,4-phenylenediamine.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid

This is a classic, cost-effective, and scalable method for nitro group reduction.[3]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).[11]

  • Add iron powder (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a catalytic amount of concentrated HCl to the refluxing mixture. An exotherm may be observed.[3]

  • Continue refluxing for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot mixture through a pad of filter aid to remove the iron salts, washing the residue thoroughly with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).[3]

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-1,4-phenylenediamine.

Protocol 3: Reduction using Sodium Dithionite

Sodium dithionite is a mild and chemoselective reducing agent, making it suitable for molecules with sensitive functional groups.[10]

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (or other suitable organic solvent)

  • Water

  • Saturated Brine solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent system (e.g., ethanol/water) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of sodium dithionite (2-4 equivalents) in water.[10]

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be mildly exothermic.

  • Stir the reaction for 0.5-3 hours, monitoring its progress by TLC.[10]

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 times).[10]

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Caption: General reaction pathway for the reduction of this compound.

Workflow A Setup Reaction Vessel (Flask, Stirrer, Condenser) B Charge Reactants (this compound, Solvent, Reducing Agent) A->B C Run Reaction (Heating/Stirring, Monitor by TLC) B->C D Reaction Complete? C->D D->C No E Workup (Quenching, Neutralization) D->E Yes F Filtration (Remove Catalyst / Salts) E->F G Extraction (Separate Product into Organic Phase) F->G H Drying & Concentration (Dry with Na₂SO₄, Evaporate Solvent) G->H I Purification (Recrystallization / Chromatography) H->I J Characterization (NMR, MS, MP) I->J

Caption: A typical experimental workflow for the reduction and isolation of the product.

References

Application Notes and Protocols for 2-Fluoro-4-nitroaniline as a Precursor for Li-ion Battery Anode Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Fluoro-4-nitroaniline as a precursor for the synthesis of advanced anode materials for Lithium-ion (Li-ion) batteries. The protocols outlined below are based on available scientific literature and are intended to serve as a guide for the development and evaluation of these novel materials.

Introduction

Organic electrode materials are emerging as a promising alternative to conventional graphite (B72142) anodes in Li-ion batteries due to their potential for high theoretical capacity, structural diversity, and sustainability. This compound serves as a key building block for the synthesis of fluorinated organic anode materials. The introduction of fluorine into the molecular structure can significantly enhance the electrochemical performance by improving cycling stability and rate capability. One such example is the synthesis of a fluoro-substituted bismaleamate polymer, which has demonstrated considerable potential as a high-capacity anode material.

Key Advantages of Fluorinated Anode Materials

The incorporation of fluorine into the anode material's structure, derived from this compound, offers several key advantages that contribute to superior battery performance.

  • Enhanced Electrochemical Stability : Fluorine's high electronegativity can help to stabilize the molecule during the repeated charging and discharging cycles.

  • Inhibition of Solid Electrolyte Interphase (SEI) Formation : The presence of fluorine can suppress the undesirable formation of a thick and unstable SEI layer, which is a common cause of capacity fading in Li-ion batteries.[1][2]

  • Improved Rate Capability : The fluoro-substituted bismaleamate has been shown to have a significantly lower energy band gap, which facilitates faster lithium-ion diffusion and leads to better performance at high charging and discharging rates.[1][2]

  • Increased Porosity and Surface Area : The fluorinated polymer exhibits a larger surface area and pore size, which provides more active sites for lithium-ion storage and facilitates better electrolyte contact.[1][2]

Quantitative Data Summary

The following tables summarize the key performance metrics of a fluoro-substituted bismaleamate anode material derived from a 2-fluoroaniline (B146934) precursor, as reported in the literature.

Table 1: Electrochemical Performance

ParameterValueConditions
Initial Electrode Capacity688.9 mAh g⁻¹Not specified
Reversible Capacity430.0 mAh g⁻¹After 350 cycles
High-Rate Capacity190.0 mAh g⁻¹At 10C rate
Energy Band Gap~0.02 eV-

Table 2: Material Properties

PropertyFluoro-substituted BismaleamateBare Bismaleamate
Surface Area 4x higherBaseline
Pore Size 10x largerBaseline

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and electrochemical testing of a fluoro-substituted bismaleamate anode material derived from this compound.

1. Synthesis of Fluoro-substituted Bismaleamate Polymer

Disclaimer: The following is a representative protocol. The precise reaction conditions, stoichiometry, and purification methods should be optimized based on the specific target compound and desired material properties.

Materials:

  • This compound

  • Maleic anhydride (B1165640)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF))

  • A reducing agent (for conversion of nitro group to amine)

  • A polymerization catalyst (if required)

  • Standard laboratory glassware and equipment

Procedure:

  • Reduction of Nitro Group: The nitro group of this compound is first reduced to an amine group to form 2-fluoro-1,4-diaminobenzene. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Synthesis of Bismaleamic Acid: The resulting diamine is then reacted with maleic anhydride in a suitable solvent like DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon). The maleic anhydride is typically added portion-wise to the solution of the diamine. The reaction is stirred for several hours to yield the bismaleamic acid precursor.

  • Polymerization/Imidization: The bismaleamic acid is then subjected to a thermal or chemical imidization to form the final polyimide (bismaleamate) structure. This is typically achieved by heating the solution at an elevated temperature (e.g., 150-200 °C) or by using a chemical dehydrating agent.

  • Purification: The resulting polymer is then precipitated in a non-solvent (e.g., water or methanol), filtered, washed thoroughly to remove any unreacted monomers and solvent, and dried under vacuum.

2. Material Characterization

  • Structural Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired chemical bonds (e.g., imide rings) and the disappearance of precursor functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the synthesized polymer.

  • Morphological and Surface Analysis:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the material.

    • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.

  • Crystallinity Analysis:

    • X-ray Diffraction (XRD): To assess the crystalline or amorphous nature of the synthesized polymer.

3. Electrochemical Characterization

a. Electrode Preparation:

  • The active material (fluoro-substituted bismaleamate), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).

  • The mixture is dispersed in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.

  • The slurry is then cast onto a copper foil current collector using a doctor blade.

  • The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • The electrode is then punched into circular discs of a specific diameter for coin cell assembly.

b. Coin Cell Assembly:

  • CR2032 coin cells are assembled in an argon-filled glovebox.

  • Lithium metal foil is used as the counter and reference electrode.

  • A microporous polymer membrane (e.g., Celgard 2400) is used as the separator.

  • A standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v), is used.

c. Electrochemical Measurements:

  • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to evaluate the specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV): Performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox potentials of the material.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted to investigate the charge transfer resistance and ion diffusion kinetics.

Visualizations

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of Fluoro-substituted Bismaleamate A This compound B Reduction of Nitro Group A->B C 2-Fluoro-1,4-diaminobenzene B->C D Reaction with Maleic Anhydride C->D E Bismaleamic Acid Precursor D->E F Polymerization / Imidization E->F G Fluoro-substituted Bismaleamate Polymer F->G H Purification & Drying G->H I Final Anode Material H->I

Caption: A simplified workflow for the synthesis of the anode material.

Diagram 2: Electrode Preparation and Cell Assembly

G cluster_electrode Electrode Preparation & Cell Assembly A Mix Active Material, Conductive Agent, Binder B Slurry Formation in NMP A->B C Casting on Copper Foil B->C D Drying and Punching C->D E Electrode Disc D->E F Coin Cell Assembly (with Li foil, separator, electrolyte) E->F G CR2032 Coin Cell F->G

Caption: The process of preparing electrodes and assembling coin cells.

Diagram 3: Electrochemical Characterization Flow

G cluster_characterization Electrochemical Characterization cluster_outputs Performance Metrics A Assembled Coin Cell B Galvanostatic Cycling A->B C Cyclic Voltammetry A->C D Electrochemical Impedance Spectroscopy A->D O1 Specific Capacity Coulombic Efficiency Cycling Stability B->O1 O2 Redox Potentials C->O2 O3 Charge Transfer Resistance Ion Diffusion Kinetics D->O3

Caption: A flowchart of the electrochemical testing procedures.

References

Application Notes and Protocols for the Synthesis of TBI-223

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a promising oxazolidinone antibiotic currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1] As a next-generation oxazolidinone, TBI-223 is designed to offer a superior safety profile compared to its predecessor, linezolid, particularly concerning myelosuppression.[2] This document provides detailed protocols for the synthesis of TBI-223, starting from 2-Fluoro-4-nitroaniline, based on published literature. It also includes quantitative data on the synthesis and biological activity of TBI-223, along with diagrams illustrating its mechanism of action and synthetic workflow.

Chemical Structure

The chemical structure of TBI-223 is methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate.[3]

Molecular Formula: C₁₇H₂₀FN₃O₅[4]

CAS Number: 2071265-08-0[3]

Data Presentation

Table 1: Synthesis of Intermediate 1 - 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
ParameterValueReference
Starting MaterialThis compound[4]
Alkylating Agent3,3-bis(bromomethyl)oxetane (B1265868) (BBMO)[4]
BaseSodium Hydroxide (B78521) (50 wt % aq.)[4]
SolventAcetone[4]
Temperature50 °C[4]
Reaction Time16 h[4]
Isolated Yield87% (on a 100 g scale)[4]
Final Product Purity>99%[4]
Table 2: Preclinical Pharmacokinetic and Safety Data for TBI-223
ParameterSpeciesValueReference
Pharmacokinetics
Half-lifeMice3 hr[5]
Rats8 hr[5]
Oral BioavailabilityMice, Rats, DogsHigh[5]
Safety
Mammalian Mitochondrial Protein Synthesis IC₅₀In vitro (HepG2 cells)>74 µM (vs. 8 µM for Linezolid)[5]
28-day Bone Marrow ToxicityRatsNo toxicity observed (AUC: 1685 µg·hr/mL)[5]
14-day Bone Marrow ToxicityDogsNo toxicity observed (at 150 mg/kg/day)[5]
NOAEL (14-day study)Rats (male)200 mg/kg/day (vs. 20 mg/kg/day for Linezolid)[5]
NOAEL (14-day study)Rats (female)75 mg/kg/day (vs. 20 mg/kg/day for Linezolid)[5]

NOAEL: No-Observed-Adverse-Effect-Level AUC: Area Under the Curve

Experimental Protocols

The synthesis of TBI-223 can be conceptualized as a multi-step process. A detailed, scalable protocol for the key intermediate has been published and is presented below. The subsequent steps are proposed based on established synthetic methodologies for oxazolidinone antibiotics.

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Intermediate 1)

This protocol is adapted from a publication in Organic Process Research & Development.[4]

Materials:

  • This compound

  • 3,3-bis(bromomethyl)oxetane (BBMO)

  • Sodium hydroxide (50 wt % aqueous solution)

  • Acetone

  • Methyl tert-butyl ether (MTBE) for workup

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), 3,3-bis(bromomethyl)oxetane (1.2 equivalents), and acetone.

  • With stirring, add sodium hydroxide (2.5 equivalents) to the mixture.

  • Heat the reaction mixture to 50 °C and maintain for 16 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and perform a suitable workup, which may include filtration and washing with a solvent like MTBE to isolate the crude product.

  • The crude product can be further purified by trituration with MTBE to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity.

Proposed Synthesis of TBI-223 from Intermediate 1

The following steps outline a proposed synthetic route to convert the nitro-intermediate into the final TBI-223 product. This route is based on common transformations used in the synthesis of oxazolidinone antibiotics.

Step 1: Reduction of the Nitro Group

The nitro group of Intermediate 1 is reduced to an aniline (B41778) derivative.

  • Reagents: A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed.

  • General Procedure:

    • Dissolve 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalytic amount of Pd/C.

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the aniline intermediate, 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-3-fluoroaniline.

Step 2: Formation of the Oxazolidinone Ring

The aniline intermediate is then converted to the core oxazolidinone structure. This is a critical step that establishes the stereochemistry of the final product.

  • Reagents: This transformation is typically achieved by reaction with a chiral building block. A common approach involves reaction with (R)-glycidyl butyrate (B1204436) followed by cyclization, or reaction with (R)-epichlorohydrin and subsequent ring closure. Another method involves the use of a chloroformate to form a carbamate, followed by cyclization.

  • General Procedure (using (R)-glycidyl butyrate):

    • React the aniline intermediate with (R)-glycidyl butyrate in a suitable solvent (e.g., acetonitrile) at elevated temperature.

    • The resulting intermediate alcohol is then cyclized to the oxazolidinone, often with the use of a base. This step forms the (S)-5-(hydroxymethyl)oxazolidinone derivative.

Step 3: Introduction of the N-methylcarbamate Side Chain

The final step involves the elaboration of the C5-hydroxymethyl group to the desired N-methylcarbamate side chain.

  • Reagents: This multi-step process typically involves converting the primary alcohol to a leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide (B81097), reduction of the azide to an amine, and finally acylation with methyl chloroformate.

  • General Procedure:

    • Activate the hydroxyl group of the oxazolidinone intermediate with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).

    • Displace the resulting sulfonate with sodium azide in a polar aprotic solvent (e.g., DMF).

    • Reduce the azide to a primary amine, for example by catalytic hydrogenation (Pd/C, H₂) or using a reducing agent like triphenylphosphine (B44618) (Staudinger reaction).

    • React the resulting amine with methyl chloroformate in the presence of a base to form the final N-methylcarbamate product, TBI-223.

    • Purify the final product by chromatography or recrystallization.

Mandatory Visualizations

TBI223_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) Initiation_Complex Formation of Functional 70S Initiation Complex 50S_Subunit->Initiation_Complex Prevents formation Blocked Inhibition of Protein Synthesis 50S_Subunit->Blocked 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex TBI223 TBI-223 TBI223->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of TBI-223.

TBI223_Synthesis_Workflow Start This compound Intermediate_1 6-(2-fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane Start->Intermediate_1 Alkylation with 3,3-bis(bromomethyl)oxetane Intermediate_2 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)- 3-fluoroaniline Intermediate_1->Intermediate_2 Nitro group reduction Intermediate_3 (S)-5-(hydroxymethyl)oxazolidinone derivative Intermediate_2->Intermediate_3 Oxazolidinone ring formation Intermediate_4 (S)-5-(azidomethyl)oxazolidinone derivative Intermediate_3->Intermediate_4 Azidation Intermediate_5 (S)-5-(aminomethyl)oxazolidinone derivative Intermediate_4->Intermediate_5 Azide reduction Final_Product TBI-223 Intermediate_5->Final_Product Acylation with methyl chloroformate

Caption: Synthetic workflow for TBI-223.

References

Application Notes and Protocols for Creating sp3 Defects in Carbon Nanotubes with 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following protocols are adapted from established methods for creating sp3 defects in carbon nanotubes using analogous aniline (B41778) derivatives, such as 2-fluoroaniline (B146934) and 4-nitrobenzenediazonium (B87018) salts. While a specific, peer-reviewed protocol for 2-Fluoro-4-nitroaniline was not identified at the time of writing, the procedures outlined below are based on extensive data from similar reactions and are expected to be highly relevant. Researchers should treat this as a starting point and may need to optimize reaction conditions for their specific application.

Introduction

The controlled introduction of sp3 defects into the sp2 hybridized lattice of single-walled carbon nanotubes (SWCNTs) is a powerful method for tuning their optoelectronic properties. This functionalization can create luminescent quantum defects that act as trapping sites for excitons, leading to red-shifted and enhanced photoluminescence in the near-infrared (NIR) window, a region of significant interest for biological imaging and quantum information science.

This application note provides a detailed protocol for the creation of sp3 defects in SWCNTs using this compound. The presence of both a fluoro- and a nitro- group on the aniline moiety offers the potential for unique electronic modifications of the nanotube. The methodologies for synthesis, purification, and characterization of the functionalized SWCNTs are described.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the functionalization of SWCNTs with aniline derivatives, which can be used as a benchmark for the functionalization with this compound.

Table 1: Reaction Conditions for sp3 Functionalization of (6,5) SWCNTs with Aniline Derivatives

ReagentBaseSolventTemperature (°C)Reaction TimeAtmosphere
2-IodoanilineKOtBuDMSO25 - 6030 min - 24 hDark/Inert
2-FluoroanilineKOtBuDMSO251 - 4 hDark/Inert
4-Nitrobenzenediazonium tetrafluoroborateN/AOleumRoom Temp12 hInert
4-Bromobenzenediazonium tetrafluoroborateN/AToluene (B28343)/DMF251 - 24 hInert

Table 2: Spectroscopic Characterization of sp3-Functionalized (6,5) SWCNTs

Functionalizing AgentDefect TypeE11* Emission (nm)PLQY (%)Raman D/G+ RatioDefect Density (defects/µm)
4-Nitrobenzenediazonium tetrafluoroborateE11~1130Up to 5.1Correlates with defect density±3
2-Iodoaniline (dark, with base)E11-~1250Up to 5.1Correlates with defect densityN/A
2-Fluoroaniline (dark, with base)E11-~1250N/ACorrelates with defect densityN/A
4-Bromobenzenediazonium tetrafluoroborateE11N/AUp to 4%Correlates with defect densityN/A

Experimental Protocols

Materials and Reagents
  • Single-walled carbon nanotubes (e.g., (6,5) enriched CoMoCAT)

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Toluene, anhydrous

  • Methanol (B129727)

  • Surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS, or wrapping polymer)

  • Deionized water

  • Argon or Nitrogen gas

  • Filtration membrane (e.g., 0.22 µm pore size)

Protocol for sp3 Functionalization of SWCNTs with this compound

This protocol is adapted from the nucleophilic addition method which has been shown to be effective for creating specific types of sp3 defects.[1]

  • SWCNT Dispersion:

    • Disperse pristine SWCNTs in anhydrous toluene (or another suitable organic solvent) with the aid of a wrapping polymer or in an aqueous solution with a surfactant like SDS.

    • Use probe-tip sonication in an ice bath to ensure a well-dispersed solution.

    • Centrifuge the dispersion to remove bundles and amorphous carbon.

  • Reaction Setup:

    • In a round-bottom flask, add the SWCNT dispersion.

    • De-gas the solution by bubbling with argon or nitrogen for at least 30 minutes to create an inert atmosphere. The reaction should be performed in the dark to favor the nucleophilic addition pathway.

  • Reagent Addition:

    • In a separate vial, dissolve this compound and potassium tert-butoxide (KOtBu) in anhydrous DMSO. A typical starting concentration would be in the range of 20-30 mmol L⁻¹.

    • Using a syringe, inject the this compound and KOtBu solution into the SWCNT dispersion under a steady flow of inert gas.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and measuring their photoluminescence spectra. An increase in the red-shifted defect emission peak indicates the formation of sp3 defects.

  • Quenching and Purification:

    • Once the desired level of functionalization is achieved, quench the reaction by adding methanol.

    • Purify the functionalized SWCNTs by vacuum filtration through a suitable membrane.

    • Wash the collected SWCNTs extensively with methanol and then deionized water to remove unreacted reagents and byproducts.

    • Redisperse the functionalized SWCNTs in the desired solvent for characterization and further use.

Characterization of Functionalized SWCNTs
  • Photoluminescence (PL) Spectroscopy: Acquire PL maps to identify the emergence of new, red-shifted emission peaks (E11*) characteristic of sp3 defects. The ratio of the defect emission intensity to the intrinsic E11 emission can be used to qualitatively assess the degree of functionalization.

  • Raman Spectroscopy: Measure the Raman spectra of the functionalized SWCNTs. The intensity ratio of the disorder-induced D band to the graphitic G band (D/G ratio) will increase with the introduction of sp3 defects and can be used for quantitative analysis of the defect density.[2][3][4][5]

  • X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the covalent attachment of the this compound moiety by identifying the presence of fluorine (F 1s) and nitrogen (N 1s) peaks.[1]

  • Absorption Spectroscopy: Monitor changes in the absorption spectra, particularly the bleaching of the E11 and E22 exciton (B1674681) peaks, which is indicative of sidewall functionalization.

Visualizations

experimental_workflow cluster_prep SWCNT Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_characterization Characterization dispersion Disperse SWCNTs in Solvent sonication Probe-tip Sonication dispersion->sonication centrifugation Centrifugation sonication->centrifugation setup Inert Atmosphere Setup centrifugation->setup addition Inject Reagents setup->addition reagent_prep Prepare this compound & KOtBu in DMSO reagent_prep->addition reaction Stir at Room Temperature addition->reaction quench Quench with Methanol reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Methanol & Water filtration->wash redispersion Redisperse Functionalized SWCNTs wash->redispersion pl Photoluminescence Spectroscopy redispersion->pl raman Raman Spectroscopy redispersion->raman xps XPS redispersion->xps

Caption: Experimental workflow for the sp3 functionalization of SWCNTs.

reaction_mechanism reactant1 This compound intermediate Deprotonated Aniline (Nucleophile) reactant1->intermediate + KOtBu base KOtBu (Base) base->intermediate product sp3-Functionalized SWCNT intermediate->product Nucleophilic Attack swcnt SWCNT swcnt->product

Caption: Proposed nucleophilic addition mechanism for sp3 defect creation.

References

Troubleshooting & Optimization

Technical Support Center: Diazotization of 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 2-Fluoro-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the diazotization of this compound?

The diazotization of this compound presents several challenges primarily due to the electronic effects of the fluoro and nitro substituents. These electron-withdrawing groups decrease the basicity of the amino group, making the initial protonation and subsequent reaction with nitrous acid more difficult than for electron-rich anilines. Consequently, forcing conditions may be required, which can lead to side reactions. Furthermore, the resulting diazonium salt, while potentially more stable than some other diazonium salts due to the electron-withdrawing groups, can still be prone to decomposition if not handled correctly.

Q2: Why is a low temperature crucial for this reaction?

Maintaining a low temperature, typically between 0-5 °C, is critical for several reasons. Firstly, the diazotization reaction is exothermic, and low temperatures help to control the reaction rate and prevent thermal decomposition of the newly formed diazonium salt.[1][2] Secondly, nitrous acid, which is generated in situ, is unstable and decomposes at higher temperatures. Finally, the diazonium salt itself is thermally labile and can decompose to form phenols and other byproducts, significantly reducing the yield of the desired product.[3]

Q3: My this compound is not dissolving in the acidic medium. What should I do?

The low basicity of this compound can lead to poor solubility in aqueous acids. It is important to use a sufficient amount of a strong acid, such as hydrochloric or sulfuric acid, to form the more soluble amine salt. Gentle warming of the mixture before cooling it down for the diazotization can aid in dissolution. However, ensure the solution is thoroughly cooled to 0-5 °C before adding the sodium nitrite (B80452) solution.

Q4: How can I confirm the formation of the diazonium salt?

A common qualitative test for the presence of a diazonium salt is a coupling reaction. A small aliquot of the reaction mixture can be added to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.

Q5: Is it safe to isolate the 2-fluoro-4-nitrobenzenediazonium salt?

Solid diazonium salts, especially with counter-ions like chloride, are often explosive when dry and are sensitive to shock and heat.[1] It is strongly recommended to use the diazonium salt solution directly in the subsequent reaction step without isolation. If isolation is absolutely necessary, it should be done as the more stable tetrafluoroborate (B81430) salt, and even then, with extreme caution and behind a blast shield.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization due to low reactivity of the amine. 2. Decomposition of the diazonium salt due to elevated temperature.[3] 3. Insufficient acidity leading to incomplete formation of the amine salt and nitrous acid. 4. Premature decomposition of nitrous acid.1. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic amine suspension at 0-5 °C. Consider using a slight excess of sodium nitrite (1.05-1.1 equivalents). 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 3. Use a sufficient excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄). 4. Prepare the sodium nitrite solution fresh and keep it cold before addition.
Reaction Mixture Turns Dark Brown or Black 1. Decomposition of the diazonium salt. 2. Side reactions, such as polymerization or formation of tarry byproducts.1. Immediately check and lower the reaction temperature. 2. Ensure efficient stirring to prevent localized hotspots. 3. Confirm that the acidity of the medium is sufficient.
Formation of a Precipitate During Nitrite Addition 1. The diazonium salt may have limited solubility in the reaction medium. 2. The amine hydrochloride/sulfate salt is precipitating.1. This can be normal. Continue stirring vigorously and proceed to the next step. The subsequent reaction may bring it into solution. 2. Ensure sufficient acid was used to fully form the salt. Gentle warming prior to cooling for the reaction can help, but ensure it is fully cooled before adding nitrite.
Foaming or Vigorous Gas Evolution 1. Decomposition of the diazonium salt, releasing nitrogen gas (N₂).[1]1. This is a sign of an uncontrolled reaction, likely due to the temperature being too high. Immediately cool the reaction vessel. 2. Slow down the rate of addition of the sodium nitrite solution.
Inconsistent Results Between Batches 1. Variations in the quality of starting materials. 2. Inconsistent temperature control. 3. Variations in the rate of addition of sodium nitrite.1. Use reagents from the same batch or ensure consistent purity. 2. Use a reliable cooling bath and monitor the internal temperature closely. 3. Use a dropping funnel or syringe pump for controlled and reproducible addition.

Experimental Protocols

Standard Protocol for the Diazotization of this compound

This protocol describes a standard laboratory-scale procedure for the diazotization of this compound for immediate use in a subsequent reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend this compound (1 equivalent) in distilled water.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (2.5-3 equivalents) or sulfuric acid (2.5-3 equivalents) to the stirred suspension, ensuring the temperature remains between 0-5 °C. Stir for 15-30 minutes to form the amine salt.

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the amine salt suspension over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • The resulting diazonium salt solution is now ready for immediate use in the next synthetic step.

Visualizations

experimental_workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_product Product start Suspend this compound in H₂O add_acid Add conc. Acid (HCl or H₂SO₄) at 0-5 °C start->add_acid form_salt Stir to form Amine Salt add_acid->form_salt add_nitrite Add NaNO₂ solution dropwise at 0-5 °C form_salt->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite react Stir for 30 min at 0-5 °C add_nitrite->react diazonium_salt 2-Fluoro-4-nitrobenzenediazonium Salt Solution react->diazonium_salt next_step Proceed immediately to next reaction diazonium_salt->next_step

Caption: Experimental workflow for the diazotization of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_color Dark Coloration cluster_gas Gas Evolution start Problem Encountered check_temp Was temperature at 0-5 °C? start->check_temp temp_high Temperature too high? start->temp_high gas_temp Temperature spike? start->gas_temp check_acid Sufficient acid used? check_temp->check_acid Yes check_nitrite Fresh NaNO₂ solution? check_acid->check_nitrite Yes solution Solution check_nitrite->solution stirring Inefficient stirring? temp_high->stirring No stirring->solution addition_rate Nitrite addition too fast? gas_temp->addition_rate No addition_rate->solution

Caption: Troubleshooting decision tree for diazotization of this compound.

References

Technical Support Center: 2-Fluoro-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-nitroaniline. Our aim is to address specific experimental challenges to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common and effective strategies for synthesizing this compound include:

  • Nucleophilic Aromatic Substitution (Ammonolysis): This route typically involves the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). The use of a catalyst, such as cuprous oxide, can significantly improve reaction efficiency.[1][2]

  • Selective Reduction: This method starts with 2,4-dinitrofluorobenzene and selectively reduces one of the two nitro groups to an amine group.[2][3][4] This pathway is advantageous when the starting dinitro compound is readily available.

Q2: Which synthesis method is recommended for achieving the highest yield?

The ammonolysis of 3,4-difluoronitrobenzene, particularly when catalyzed by cuprous oxide, has been reported to achieve very high molar yields, reaching up to 96.4%.[1] This method provides a direct and efficient conversion to the desired product.

Q3: Are there any modern or "greener" synthesis alternatives available?

Yes, recent advancements focus on improving safety, efficiency, and sustainability.[2] These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[2]

  • Flow Chemistry: Using microchannel reactors for reactions like nitration offers superior control over temperature and mixing, which enhances safety and can lead to higher yields with fewer by-products.[2] While a specific flow chemistry process for this compound is not detailed in the provided results, the synthesis of its isomer, 4-fluoro-2-nitroaniline (B1293508), has been successfully achieved with yields of 83-94% using this method.[3][5]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My yield from the ammonolysis of 3,4-difluoronitrobenzene is significantly lower than expected. What are the common causes?

A: Low yields in this reaction are often traced back to several key factors:

  • Insufficient Temperature or Pressure: This reaction requires high temperatures (120-135°C) and, consequently, high pressure within a sealed vessel to proceed efficiently.[1] Ensure your equipment is properly sealed and can maintain the necessary conditions throughout the reaction time.

  • Incomplete Reaction: The reaction can be slow, often requiring 15-20 hours to reach completion.[1] Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Consider extending the reaction time if starting material is still present.

  • Catalyst Inactivity: If using a cuprous oxide catalyst, ensure it is of high quality and used in the correct molar ratio (approximately 0.10-0.12 moles per mole of 3,4-difluoronitrobenzene).[1]

  • Loss During Workup: The product precipitates as a solid when the reaction mixture is cooled and added to water.[1] Ensure thorough precipitation and careful filtration to avoid mechanical loss of the product. Washing the crude solid with water and a non-polar solvent like petroleum ether is crucial for removing impurities without dissolving the product.[1]

Q: I am attempting the selective reduction of 2,4-dinitrofluorobenzene and obtaining a low yield. Why might this be happening?

A: Achieving high selectivity and yield in this reduction can be challenging. Common issues include:

  • Over-reduction: The reducing agent may reduce both nitro groups, leading to the formation of diamine byproducts. The choice of reducing agent and careful control of reaction conditions are critical. A well-established method uses iron powder in the presence of an acid like acetic acid, which favors the selective reduction of the nitro group at the 2-position.[3][4]

  • Reaction Temperature: The temperature must be carefully controlled. The addition of the 2,4-dinitrofluorobenzene solution is often done at a moderately elevated temperature (e.g., 60-110°C), followed by a period of heating at a higher temperature (110-138°C) to drive the reaction to completion.[3][4]

  • Molar Ratio of Reagents: The molar proportion of iron to the dinitro compound should be optimized, typically between 2.5 to 4 moles of iron for every mole of 2,4-dinitrofluorobenzene.[4]

Issue 2: Product Purity and Side Reactions

Q: How can I minimize the formation of isomers or other impurities?

A: Impurity formation is a common challenge that can often be managed by controlling the reaction conditions.

  • For Nitration-based Routes: When synthesizing related precursors, direct nitration can lead to a mixture of isomers.[2] Controlling the temperature is the most critical parameter to minimize the formation of unwanted byproducts, such as dinitrated species.[6]

  • For Ammonolysis: The primary byproduct is often unreacted starting material. Ensuring the reaction goes to completion is the best way to maximize the purity of the crude product. GC tracking is recommended.[1]

  • For Selective Reduction: The main impurity is the over-reduced product. Using the correct stoichiometry of the reducing agent (e.g., iron powder) and maintaining the recommended temperature profile are key to achieving high selectivity.[4]

Q: What are the most effective methods for purifying crude this compound?

A: After synthesis, the crude product often requires purification to meet the standards for subsequent applications.

  • Washing: The initial workup for the ammonolysis route involves washing the precipitated solid with water and petroleum ether. This removes aqueous and non-polar impurities.[1]

  • Recrystallization: This is a powerful technique for purifying solid compounds. An appropriate solvent system (such as an ethanol/water mixture) can be used to obtain high-purity crystalline this compound.

  • Column Chromatography: For separating mixtures that are difficult to purify by other means, silica (B1680970) gel column chromatography is an effective option.[4]

Data Presentation

Table 1: Comparison of Key Synthesis Methods for this compound

Starting MaterialSynthesis MethodKey ReagentsReaction ConditionsReported YieldReference
3,4-DifluoronitrobenzeneCatalytic Ammonolysis28% Ammonia water, Cuprous Oxide, Industrial Alcohol120°C, 1.7 MPa, 18 hours96.4%[1]
3,4-DifluoronitrobenzeneAmmonolysis25-29% Ammonia water120-135°C, 15-20 hoursNot specified[1]
2,4-DinitrofluorobenzeneSelective ReductionIron powder, Acetic Acid110-138°C, 1.5 hours79%[3][4]

Experimental Protocols & Visualizations

Protocol 1: Catalytic Ammonolysis of 3,4-Difluoronitrobenzene

This protocol is based on a high-yield patented method.[1]

Methodology:

  • Charging the Reactor: In a high-pressure reactor, combine industrial alcohol (6-10 molar equivalents), 28% aqueous ammonia (10-15 molar equivalents), cuprous oxide (0.10-0.12 molar equivalents), and 3,4-difluoronitrobenzene (1 molar equivalent).

  • Reaction: Seal the reactor and mix the contents. Heat the mixture to 120-130°C. The pressure should be controlled between 1.2-1.8 MPa.

  • Monitoring: Maintain these conditions for 18-20 hours. Track the reaction's progress via Gas Chromatography (GC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the reactor to room temperature.

  • Precipitation: Discharge the reaction mixture into water. A yellow solid, this compound, will precipitate.

  • Isolation and Purification: Filter the solid product. Wash the filter cake thoroughly with water and then dry to obtain the final product.

G cluster_prep Reactor Preparation cluster_reaction Reaction Step cluster_workup Product Isolation A Charge Reactor: - 3,4-Difluoronitrobenzene - Ammonia Water - Cuprous Oxide - Alcohol B Seal and Heat 120-130°C 1.2-1.8 MPa A->B Mix C Maintain for 18-20h Monitor by GC B->C Hold D Cool Reactor C->D Reaction Complete E Discharge into Water (Precipitation) D->E F Filter Solid E->F G Wash with Water & Dry F->G H Final Product: This compound G->H

Workflow for Catalytic Ammonolysis Synthesis
Protocol 2: Selective Reduction of 2,4-Dinitrofluorobenzene

This protocol is adapted from methods described for selectively reducing one nitro group.[3][4]

Methodology:

  • Reactor Setup: To a suitable reaction vessel, add iron powder (e.g., electrolytic iron, 2.5-4 molar equivalents) and acetic acid.

  • Reagent Addition: Prepare a solution of 2,4-dinitrofluorobenzene (1 molar equivalent) in acetic acid. Add this solution dropwise to the iron powder suspension. The addition is performed while maintaining a temperature of 60 to 110°C.

  • Reaction: After the addition is complete, stir the reaction mixture at a higher temperature of 110 to 138°C for approximately 1.5 hours to ensure the reaction goes to completion.

  • Workup and Extraction: After cooling, the reaction mixture is typically extracted with an organic solvent such as ethyl acetate.

  • Isolation: The combined organic extracts are concentrated under reduced pressure to yield the crude 2-fluoro-5-nitroaniline (B1294389) product (an isomer of the target, used here to illustrate the selective reduction process). Further purification may be required.

G cluster_prep Reagent Preparation cluster_reaction Reaction Step cluster_workup Product Isolation A1 Prepare Suspension: Iron Powder in Acetic Acid B Add Dinitro Solution to Iron Suspension (60-110°C) A1->B A2 Prepare Solution: 2,4-Dinitrofluorobenzene in Acetic Acid A2->B C Stir at 110-138°C for 1.5 hours B->C D Cool Reaction Mixture C->D Reaction Complete E Extract with Ethyl Acetate D->E F Concentrate Organic Phase E->F G Crude Product F->G

Workflow for Selective Reduction Synthesis
Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and addressing low product yield.

G cluster_ammonolysis For Ammonolysis Route cluster_reduction For Selective Reduction Route Start Problem: Low Yield A1 Check Temp & Pressure: Below 120°C or 1.2 MPa? Start->A1 B1 Check for Over-reduction: Side products present? Start->B1 A2 Check Reaction Time: < 15 hours? A1->A2 No S1 Action: Increase heat & ensure reactor is sealed. A1->S1 Yes A3 Check Catalyst: Ratio or quality issue? A2->A3 No S2 Action: Extend reaction time & monitor via GC. A2->S2 Yes S3 Action: Verify catalyst loading and source. A3->S3 Yes B2 Check Temperature Profile: Incorrect heating stages? B1->B2 No S4 Action: Adjust molar ratio of reducing agent. B1->S4 Yes S5 Action: Verify temperature control during addition and heating. B2->S5 Yes

Troubleshooting Logic for Low Yield Issues

References

Technical Support Center: 2-Fluoro-4-nitroaniline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing most impurities, while column chromatography is employed when very high purity is required or when impurities have similar solubility characteristics to the product.

Q2: My purified this compound has a broad melting point range. What does this indicate?

A2: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point, usually within a 1-2°C range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q3: What are the typical impurities I might encounter?

A3: The impurities in your crude this compound will depend on the synthetic route used.

  • From ammonolysis of 3,4-difluoronitrobenzene: Unreacted starting material (3,4-difluoronitrobenzene) and potential side-products from incomplete reaction or over-reaction.

  • From nitration of 2-fluoroaniline (B146934): Positional isomers such as 2-fluoro-6-nitroaniline (B99257) and 2-fluoro-5-nitroaniline, as well as dinitrated products. Unreacted 2-fluoroaniline may also be present.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of your desired compound from impurities. A successful purification will show a single spot for the purified product with an Rf value matching the standard.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out Your compound separates as an oil instead of crystals.

Possible CauseSolution
The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.
Insoluble impurities are present.Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.

Issue 2: No Crystal Formation The solution remains clear even after cooling.

Possible CauseSolution
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try to cool it again.
The solution is not saturated.See the solution for using too much solvent.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Issue 3: Poor Recovery The yield of purified crystals is very low.

Possible CauseSolution
Too much solvent was used.Concentrate the mother liquor and cool it to obtain a second crop of crystals.
The compound is highly soluble in the cold solvent.Use a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. Adding a small excess of solvent before filtration can also help.
Column Chromatography

Issue 1: Poor Separation The desired compound and impurities elute together.

Possible CauseSolution
The eluent system is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
The eluent system is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
The column was not packed properly.Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. The slurry method is generally preferred for packing.
The sample was loaded improperly.Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.

Issue 2: Tailing of the Compound Spot on TLC/Column The spot for your compound on the TLC plate is elongated, or the peak during column chromatography is broad with a trailing edge.

Possible CauseSolution
The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica.
The sample is overloaded on the column.Use a larger column or reduce the amount of sample being purified.

Issue 3: Compound is Stuck on the Column The desired product does not elute from the column even with a highly polar eluent.

Possible CauseSolution
The compound is very polar and strongly adsorbed to the silica gel.Consider using a more polar stationary phase like alumina (B75360) or a different purification technique such as recrystallization.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.

Data Presentation

Solubility of Nitroanilines in Ethanol (B145695)/Water Mixtures

The following table presents the mole fraction solubility of 4-nitroaniline (B120555) in various ethanol-water mixtures at different temperatures. While this data is for a closely related compound, it provides a useful reference for selecting an appropriate solvent composition for the recrystallization of this compound. The solubility of this compound is expected to follow a similar trend.

Mass Fraction of Ethanol293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
0.00.000080.000100.000120.000140.000170.000210.00025
0.10.000340.000420.000520.000630.000760.000920.00110
0.20.001010.001230.001490.001790.002140.002560.00304
0.30.002410.002880.003440.004090.004850.005740.00678
0.40.004900.005770.006790.007980.009370.010980.01284
0.50.008680.010090.011720.013590.015740.018200.02101
0.60.014190.016300.018710.021450.024580.028140.03219
0.70.021820.024760.028110.031920.036250.041180.04677
0.80.031910.035860.040330.045390.051110.057590.06491
0.90.044730.049840.055610.062120.069460.077730.08703
1.00.060370.066780.073930.081900.090790.100690.11170

Data adapted from a study on 4-nitroaniline solubility.

Typical Purity Levels
Purification MethodExpected Purity
Single Recrystallization98-99%
Multiple Recrystallizations>99.5%
Column Chromatography>99.8%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Aqueous Ethanol

This protocol describes a general procedure for the recrystallization of this compound. The optimal ethanol/water ratio may need to be determined empirically.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Water: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purification by column chromatography. The eluent composition should be optimized by TLC first.

  • TLC Analysis: Develop a suitable eluent system using Thin-Layer Chromatography. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of labeled fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water Insoluble impurities removed hot_filtration->add_water No insoluble impurities clarify Add a few drops of hot ethanol add_water->clarify cool Cool slowly to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent mixture filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Crude this compound tlc TLC analysis to determine eluent start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Recrystallization cluster_oiling Oiling Out Solutions cluster_no_crystals No Crystal Formation Solutions cluster_poor_recovery Poor Recovery Solutions start Recrystallization Issue oiling_out Compound oils out start->oiling_out Oil observed no_crystals No crystals form start->no_crystals Clear solution poor_recovery Poor recovery start->poor_recovery Low yield oiling_sol1 Use lower boiling point solvent oiling_out->oiling_sol1 oiling_sol2 Add more hot solvent and cool slowly oiling_out->oiling_sol2 oiling_sol3 Perform hot filtration oiling_out->oiling_sol3 no_crystal_sol1 Evaporate some solvent no_crystals->no_crystal_sol1 no_crystal_sol2 Scratch flask or add seed crystal no_crystals->no_crystal_sol2 poor_rec_sol1 Concentrate mother liquor poor_recovery->poor_rec_sol1 poor_rec_sol2 Change solvent system poor_recovery->poor_rec_sol2

Caption: Troubleshooting logic for common recrystallization problems.

Technical Support Center: Managing Exothermic Reactions in 2-Fluoro-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and standardized protocols for safely managing the highly exothermic reactions involved in the synthesis of 2-Fluoro-4-nitroaniline. The primary focus is on controlling the nitration of 2-fluoroaniline (B146934), a critical step where thermal control is paramount to ensure safety and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary and most critical exothermic step is the aromatic nitration of the 2-fluoroaniline precursor. The reaction between the nitrating agent (typically a mixture of nitric acid and sulfuric acid) and the aniline (B41778) derivative releases a significant amount of heat.[1] Uncontrolled, this exotherm can lead to a rapid increase in temperature.

Q2: Why is strict temperature control so critical during this synthesis?

A2: Strict temperature control is crucial for several reasons:

  • Safety: Poor temperature control can lead to a thermal runaway, a self-sustaining reaction where the temperature rises uncontrollably.[2][3] This can cause the reaction mixture to boil violently, releasing toxic fumes and potentially leading to pressure buildup and explosions.[1][4]

  • Selectivity and Purity: The desired isomer is this compound. Higher temperatures can promote the formation of unwanted side products and impurities, complicating purification and reducing the overall yield.

  • Reagent Stability: Nitrating mixtures can decompose at elevated temperatures, further increasing the risk of a runaway reaction and producing hazardous nitrogen oxides.[1]

Q3: What are the main hazards associated with a loss of control?

A3: The primary hazard is a thermal runaway reaction .[2][3] This can result in:

  • Rapid and violent boiling of the reaction mixture.

  • Release of toxic and corrosive gases, including nitrogen oxides (NOx) and hydrofluoric acid vapors.[5]

  • Potential for fire or explosion due to rapid pressure and temperature increase.[6]

  • Complete loss of the product batch.

Q4: Can alternative synthesis routes avoid this strong exotherm?

A4: While nitration is a common method, other routes exist, such as the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene (B149031) with ammonia.[7] This method involves high pressure and temperature (120-130°C, 1.2-1.8 MPa) and requires specialized equipment like a high-pressure reactor, but the exothermic risk is managed differently than in a standard nitration reaction.[7] Another approach involves the selective reduction of 2,4-dinitrofluorobenzene.[8] However, for direct nitration of 2-fluoroaniline, managing the exotherm is unavoidable.

Troubleshooting Guide: Exotherm Control

This guide addresses specific issues related to thermal management during the nitration of 2-fluoroaniline.

ProblemPotential CausesRecommended Solutions & Preventive Measures
Sudden, rapid temperature spike during nitrating agent addition. 1. Addition rate is too high: The rate of heat generation exceeds the cooling system's capacity. 2. Inadequate cooling: The cooling bath is not at the correct temperature, or there is insufficient surface area for heat exchange. 3. Poor mixing/stirring: Localized "hot spots" are forming where the concentration of reactants is too high.Immediate Actions: 1. Immediately stop the addition of the nitrating agent. 2. Prepare an emergency cooling bath (e.g., dry ice/acetone) if the primary system is failing. Preventive Measures: 1. Use a syringe pump or addition funnel for slow, controlled, dropwise addition of the nitrating agent. 2. Ensure the cooling bath is pre-chilled to the target temperature (e.g., 0-5°C) before starting the addition. 3. Use a properly sized flask to ensure good surface area contact with the cooling bath. 4. Ensure vigorous and efficient overhead or magnetic stirring throughout the reaction.
Reaction temperature slowly creeps up despite cooling. 1. Cooling capacity is borderline: The cooling system can barely keep up with the heat evolution. 2. Reaction scale is too large for the cooling setup. 3. Ambient temperature is too high. 1. Slow down the addition rate of the nitrating agent even further. 2. Lower the temperature of the cooling bath. 3. For larger-scale reactions, consider using a cryostat or a more powerful cooling system. 4. Ensure the reaction is conducted in a well-ventilated fume hood to minimize the impact of ambient temperature.
No initial temperature increase upon adding the nitrating agent. 1. Reaction has not initiated: May be due to low temperature or impurities. 2. Thermometer is misplaced or malfunctioning. 1. Verify the thermometer is correctly placed in the reaction mixture and is functioning. 2. Allow the mixture to stir for a few minutes. A delayed, but potentially very rapid, exotherm can occur. Do not increase the addition rate or raise the temperature to "kick-start" it. 3. If the reaction fails to start, the safest course is to quench the reaction carefully under controlled cooling.
Formation of excessive brown/orange fumes (NOx). 1. Reaction temperature is too high, causing decomposition of nitric acid. 2. Impure starting materials. 1. Immediately check and lower the reaction temperature. 2. Ensure the nitric acid and sulfuric acid are of appropriate grade and stored correctly. 3. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction to minimize oxidation.
Logical Flow for Troubleshooting Temperature Spikes

The following diagram illustrates a logical workflow for addressing a sudden temperature increase during the reaction.

G Start Sudden Temperature Spike (>5°C above setpoint) StopAddition IMMEDIATELY Stop Reagent Addition Start->StopAddition CheckStirring Check Stirring StopAddition->CheckStirring StirringOK Stirring is Effective CheckStirring->StirringOK Yes StirringFail Stirring Failed/ Inefficient CheckStirring->StirringFail No CheckCooling Check Cooling System StirringOK->CheckCooling FixStirring Increase Stirrer Speed/ Adjust Impeller StirringFail->FixStirring FixStirring->CheckCooling CoolingOK Cooling is Active CheckCooling->CoolingOK Yes CoolingFail Cooling Bath Temp Too High CheckCooling->CoolingFail No TempControl Temperature Under Control? CoolingOK->TempControl AddCoolant Add More Coolant (e.g., Dry Ice) CoolingFail->AddCoolant AddCoolant->TempControl Resume Resume Addition at 50% of Previous Rate TempControl->Resume Yes Emergency EMERGENCY: Prepare for Quench TempControl->Emergency No

Caption: Troubleshooting workflow for a thermal event.

Experimental Protocols & Data

Protocol: Lab-Scale Nitration of 2-Fluoroaniline

This protocol is a general guideline and must be adapted based on a thorough risk assessment for the specific scale and equipment used.

Materials:

  • 2-Fluoroaniline (handle with care, toxic)[5][9]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Ice

  • Ammonium (B1175870) Hydroxide (B78521) solution (for neutralization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and an addition funnel.

  • Efficient cooling bath (ice-salt or cryostat).

  • Standard glassware for workup and purification.

Procedure:

  • Setup: Assemble the reactor in a fume hood. Ensure the cooling bath is at the target temperature before adding any reagents.

  • Acid Charge: Charge the three-neck flask with concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5°C with vigorous stirring.

  • Substrate Addition: Slowly add 2-fluoroaniline to the cold sulfuric acid. The formation of the aniline sulfate (B86663) salt is also exothermic; maintain the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool.

  • Nitration: Fill the addition funnel with the prepared nitrating mixture. Add the mixture dropwise to the stirred solution of 2-fluoroaniline sulfate. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 30-60 minutes.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This step is also exothermic.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with an ammonium hydroxide solution until the pH is ~7-8. The product will precipitate as a yellow solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for higher purity.

Key Process Parameters and Recommended Ranges

The following table summarizes critical quantitative data for controlling the reaction. Adherence to these ranges is vital for safety and success.

ParameterRecommended RangeRationale
Nitration Temperature 0°C to 10°CMinimizes side product formation and reduces the risk of thermal runaway. Some procedures specify temperatures as low as 2°C.[10]
Molar Ratio (HNO₃:Aniline) 1.05 : 1 to 1.1 : 1A slight excess of nitric acid ensures complete conversion, but a large excess increases the potential energy of the system and waste.[10]
Addition Time 60 - 120 minutes (lab scale)Slow, controlled addition is the primary method for managing the rate of heat generation.
Stirring Speed > 300 RPM (lab scale)Vigorous stirring is essential to ensure rapid heat dissipation from the reaction zone to the cooling bath and prevent localized overheating.
Modern Approach: Continuous Flow Chemistry

For enhanced safety and control, especially on a larger scale, continuous flow chemistry in a microchannel reactor is a superior alternative to batch processing.[4][11] This method offers significant advantages for managing highly exothermic reactions.

Advantages of Flow Chemistry:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[4]

  • Enhanced Safety: The small volume of reactants present in the reactor at any given moment minimizes the potential hazard.

  • Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purity.[4]

G cluster_0 Reagent Pumps cluster_1 Microreactor ReagentA Pump A: 2-Fluoroaniline in Sulfuric Acid Mixer T-Mixer ReagentA->Mixer ReagentB Pump B: Nitrating Mixture (HNO3/H2SO4) ReagentB->Mixer Reactor Cooled Microchannel (Residence Time: 50-200s) (Temp: 30-70°C) Mixer->Reactor Quench Quench Solution (e.g., Water/Base) Reactor->Quench Collection Product Collection Quench->Collection

Caption: Simplified workflow for continuous flow nitration.

References

Technical Support Center: Selective Reduction of Dinitro Compounds to 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of dinitro aromatic compounds, with a specific focus on the synthesis of 2-Fluoro-4-nitroaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the selective reduction of 1-fluoro-2,4-dinitrobenzene (B121222) to this compound.

Issue 1: Low or No Conversion of the Starting Material

Potential CauseSuggested Solution
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst (e.g., Raney Nickel, Ru-SnOx/Al2O3) has not been poisoned.[1] - Optimize catalyst loading. - Use a fresh batch of catalyst.
Insufficient Reducing Agent - Verify the stoichiometry of the reducing agent (e.g., Na₂S, SnCl₂, Fe). - For sulfide (B99878) reductions, consider the in-situ generation of more reactive polysulfides by adding elemental sulfur.[2][3]
Suboptimal Reaction Temperature - Ensure the reaction is being conducted at the recommended temperature. Some reductions may require heating to proceed at an adequate rate.
Poor Solubility of Starting Material - Choose a solvent or solvent mixture in which the dinitro compound is sufficiently soluble. For instance, ethanol (B145695)/water mixtures are common.[2][4]

Issue 2: Formation of the Diamine Byproduct (Over-reduction)

Potential CauseSuggested Solution
Excessively Harsh Reducing Conditions - Reduce the amount of the reducing agent. - Lower the reaction temperature. - Decrease the hydrogen pressure in catalytic hydrogenation.
Highly Active Catalyst - Consider a less active catalyst. For example, if Pd/C leads to over-reduction, a different catalyst might offer better selectivity.
Prolonged Reaction Time - Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired product is formed.

Issue 3: Dehalogenation (Loss of Fluorine Atom)

Potential CauseSuggested Solution
Use of Palladium on Carbon (Pd/C) Catalyst - Pd/C is known to cause dehalogenation, especially with aryl halides.[1] - Switch to a catalyst less prone to causing dehalogenation, such as Raney Nickel.[1][5]
Harsh Reaction Conditions - Employ milder, non-catalytic methods using reagents like SnCl₂ or Fe/HCl, which do not typically cause dehalogenation.[1]

Issue 4: Difficulty in Product Isolation and Purification

Potential CauseSuggested Solution
Complex Reaction Mixture - If the reaction results in a mixture of starting material, desired product, and byproduct, optimize the reaction conditions for higher selectivity.
Emulsion Formation During Workup - Add a brine wash to help break up emulsions during aqueous workup.
Co-elution During Chromatography - Experiment with different solvent systems for column chromatography to achieve better separation. A common eluent is dichloromethane.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective reduction of 1-fluoro-2,4-dinitrobenzene to this compound?

The Zinin reduction, which utilizes sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ), is a classic and effective method for the selective reduction of one nitro group in dinitroaromatic compounds.[3][6] This method is particularly advantageous as it generally does not affect other reducible functional groups like aryl halides.[6]

Q2: How can I avoid the reduction of both nitro groups?

Controlling the stoichiometry of the reducing agent is crucial. Using a controlled amount of the reducing agent will favor the mono-reduction. Reaction monitoring is also key to prevent the reaction from proceeding to the diamine.

Q3: Can I use catalytic hydrogenation for this transformation?

Yes, catalytic hydrogenation can be used, but catalyst selection is critical to ensure selectivity and prevent dehalogenation.[1] While Pd/C is a common hydrogenation catalyst, it is often associated with dehalogenation.[1] Catalysts like Raney Nickel or specialized systems such as Ru-SnOₓ/Al₂O₃ have shown high selectivity for the partial reduction of dinitrobenzenes.[7][8]

Q4: My starting material has other functional groups. How do I choose a suitable reducing agent?

The choice of reducing agent depends on the other functional groups present in the molecule. The following decision-making workflow can help in selecting an appropriate reagent.

G start Identify other functional groups in the molecule halogen Halogen Present? start->halogen carbonyl Ketone/Aldehyde Present? halogen->carbonyl No raney_ni Use Raney Nickel with H₂. It is often preferred over Pd/C to prevent dehalogenation. halogen->raney_ni Yes na2s Sodium sulfide (Na₂S) or other Zinin-type reagents are highly selective and avoid dehalogenation. halogen->na2s Yes ester_amide Ester/Amide Present? carbonyl->ester_amide No sncl2 Use SnCl₂·2H₂O in EtOH/EtOAc. It is mild and highly selective for nitro groups over carbonyls. carbonyl->sncl2 Yes fe_hcl Iron powder in the presence of an acid (like HCl or acetic acid) is another robust and selective method. carbonyl->fe_hcl Yes nitrile Nitrile Present? ester_amide->nitrile No nabh4_fecl2 Use NaBH₄/FeCl₂. This system shows good selectivity for nitro groups over esters. ester_amide->nabh4_fecl2 Yes sncl2_nitrile SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles. nitrile->sncl2_nitrile Yes

A flowchart to guide the selection of a reducing agent based on the presence of other functional groups.[1]

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Sulfide (Zinin Reduction)

This protocol is adapted from the general principles of the Zinin reduction for the synthesis of nitroanilines.[3][6][9]

Materials:

  • 1-fluoro-2,4-dinitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-2,4-dinitrobenzene in a mixture of ethanol and water.

  • In a separate beaker, prepare the sodium polysulfide solution by dissolving sodium sulfide nonahydrate and elemental sulfur in water with gentle heating. The addition of sulfur forms more reactive polysulfides, which can accelerate the reaction.[2]

  • Add the sodium polysulfide solution dropwise to the solution of 1-fluoro-2,4-dinitrobenzene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Selective Reduction using Catalytic Hydrogenation with Raney Nickel

This protocol is based on the use of Raney Nickel for selective nitro group reduction while minimizing dehalogenation.[1][5][10]

Materials:

  • 1-fluoro-2,4-dinitrobenzene

  • Raney Nickel (as a slurry in water or ethanol)

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite)

Procedure:

  • To a pressure-resistant hydrogenation vessel, add a solution of 1-fluoro-2,4-dinitrobenzene in ethanol.

  • Carefully add the Raney Nickel slurry.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at the appropriate temperature.

  • Monitor the reaction by observing hydrogen uptake.

  • Once the theoretical amount of hydrogen has been consumed for the reduction of one nitro group, stop the reaction.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product as needed.

Quantitative Data Summary

The following table summarizes reported yields and selectivities for the selective reduction of dinitro compounds to nitroanilines using various methods.

Dinitro CompoundReducing SystemProductConversion (%)Selectivity (%)Yield (%)Reference
m-DinitrobenzeneRu-SnOₓ/Al₂O₃, H₂m-Nitroaniline100>97-[7][8]
m-DinitrobenzeneNa₂S/S₈m-Nitroaniline--57[3]
m-DinitrobenzeneZn/NH₄Clm-Nitroaniline-Lower than Na₂S/S₈-[3]
m-DinitrobenzeneHydrazine hydrate, Raney Nim-Nitroaniline-->90[10]
1-fluoro-2,4-dinitrobenzeneZn powder, NH₄Cl2-fluoro-5-nitroaniline*--70.1[4]

*Note: The reference describes the synthesis of the isomer 2-fluoro-5-nitroaniline.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Start with 1-fluoro-2,4-dinitrobenzene choose_method Choose Reduction Method (e.g., Zinin, Catalytic Hydrogenation) start->choose_method setup Set up reaction with appropriate reagents and solvent choose_method->setup react Run reaction under controlled conditions (temp, pressure, time) setup->react monitor Monitor reaction progress (TLC, GC, H₂ uptake) react->monitor monitor->react Incomplete quench Quench and neutralize the reaction monitor->quench Complete extract Extract product into an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify crude product (Column Chromatography/ Recrystallization) dry->purify product Obtain pure This compound purify->product

A generalized experimental workflow for the selective reduction of 1-fluoro-2,4-dinitrobenzene.

References

Technical Support Center: Side Reactions in the Nitration of Fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the nitration of fluoroaniline (B8554772) derivatives. The following information is intended to help you anticipate, identify, and mitigate the formation of unwanted byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect during the nitration of fluoroaniline derivatives?

A1: The nitration of fluoroaniline derivatives is susceptible to several side reactions, primarily:

  • Oxidation and Polymerization: The amino group makes the aromatic ring highly susceptible to oxidation by the strong nitric acid in the nitrating mixture. This can lead to the formation of dark, tarry, and resinous materials, which significantly reduces the yield of the desired nitro product.[1]

  • Formation of Resinous Byproducts: In the case of p-fluoroaniline, a significant resinous byproduct has been identified as 4-fluoro-2-nitro-4'-aminodiphenylamine. The formation of this resin is notably promoted by the presence of water in the nitrating mixture.[1]

  • Meta-Isomer Formation: Under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This ion is a meta-directing group, leading to the formation of a substantial amount of the meta-nitro isomer, which can be difficult to separate from the desired ortho and para products.

  • Polynitration: The activating nature of the amino and fluoro groups can make the mono-nitrated product susceptible to further nitration, resulting in the formation of dinitrated or polynitrated byproducts, especially if the reaction conditions are not carefully controlled.

Q2: My reaction mixture turned dark brown/black and I have a low yield of the desired product. What is causing this?

A2: The formation of a dark-colored reaction mixture and low yields are classic indicators of oxidation and polymerization side reactions.[1] The highly activated aniline (B41778) ring is readily oxidized by nitric acid. To mitigate this, consider the following:

  • Protect the Amino Group: The most effective strategy is to protect the amino group before nitration. Acetylation of the amino group to form an acetanilide (B955) is a common and effective method. The acetamido group is still an ortho-, para- director but is less activating than the amino group, which helps to prevent oxidation.[2][3]

  • Control Reaction Temperature: Perform the nitration at a low temperature (typically 0-10 °C) to minimize the rate of oxidation reactions.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as the presence of water can promote the formation of resinous byproducts.[1]

Q3: I am observing a significant amount of the meta-nitrated product. How can I improve the regioselectivity for the ortho and para isomers?

A3: The formation of the meta-isomer is due to the protonation of the amino group in the acidic medium. To favor the formation of ortho and para isomers:

  • Amino Group Protection: As mentioned previously, protecting the amino group as an acetamide (B32628) is the most effective way to prevent the formation of the meta-directing anilinium ion.[2][3]

  • Milder Nitrating Agents: While less common, exploring milder nitrating agents that do not require strongly acidic conditions can also reduce the protonation of the amino group.

Q4: How can I prevent the formation of di- or polynitrated byproducts?

A4: To achieve selective mono-nitration and avoid over-nitration:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Low Reaction Temperature: Performing the reaction at the lowest feasible temperature will decrease the rate of the second nitration more significantly than the first.

  • Shorten Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.

Quantitative Data on Product Distribution

The following table summarizes available quantitative data on the nitration of p-fluoroaniline. Data for o- and m-fluoroaniline is less readily available in the literature, highlighting a need for further systematic studies.

Starting MaterialNitrating Agent/ConditionsMajor ProductYield (%)Byproducts/IsomersYield (%)Reference
p-FluoroanilineHNO₃/H₂SO₄ (anhydrous), 8-10°C, then HCl workup4-Fluoro-3-nitroaniline (B182485)77.0Resin5.7 g (from 139g starting material)[1]
p-FluoroanilineHNO₃/H₂SO₄ (anhydrous), 3-5°C4-Fluoro-3-nitroaniline62.0Syrupy oil (resin)Not quantified[1]
p-FluoroanilineKNO₃/H₂SO₄ (anhydrous), 8-10°C4-Fluoro-3-nitroaniline75.5Not specifiedNot specified[1]
p-FluoroanilineHNO₃/H₂SO₄ (with water)4-Fluoro-3-nitroaniline32.0Large amounts of resinNot quantified[1]
p-FluoroanilineHolleman et al. method (with water)4-Fluoro-3-nitroaniline10.7Not specifiedNot specified[1]
4-Fluoro-2-methoxyanilineAc₂O, then HNO₃/AcOHN-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide94.0N-(4-fluoro-2-methoxy-3-nitrophenyl)acetamide<6.0[2]

Experimental Protocols

The following protocols provide a general framework for the nitration of fluoroaniline derivatives, including the crucial step of protecting the amino group via acetylation.

Protocol 1: Acetylation of Fluoroaniline (General Procedure)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluoroaniline derivative (1.0 equiv.) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (B1165640) (1.3 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Isolation: After the starting aniline is consumed, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water with stirring to precipitate the acetanilide.[3]

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.[3]

Protocol 2: Nitration of N-acetyl-fluoroaniline (General Procedure)

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-acetyl-fluoroaniline (1.0 equiv.) to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath. Stir until all the solid has dissolved.[3]

  • Prepare Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[3]

  • Nitration: Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.[3]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[3]

  • Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[3]

Protocol 3: Deprotection (Hydrolysis) of the Nitrated Acetanilide

  • Setup: Transfer the crude nitrated acetanilide to a round-bottom flask. Add a mixture of ethanol (B145695) and concentrated hydrochloric acid.[3]

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[3]

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]

  • Purification: The crude nitrated fluoroaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[3]

Visual Troubleshooting and Process Flow

Troubleshooting Common Side Reactions

Troubleshooting_Side_Reactions Start Experiment Start Problem Observe Side Reactions (e.g., Dark Color, Low Yield, Isomer Mix) Start->Problem Oxidation Oxidation / Polymerization Problem->Oxidation Dark tarry mixture? MetaIsomer High Meta-Isomer Content Problem->MetaIsomer Poor regioselectivity? PolyNitration Di-/Polynitration Problem->PolyNitration Over-nitration? Solution_Protect Protect Amino Group (Acetylation) Oxidation->Solution_Protect Solution_Temp Lower Reaction Temperature Oxidation->Solution_Temp Solution_Anhydrous Use Anhydrous Conditions Oxidation->Solution_Anhydrous MetaIsomer->Solution_Protect PolyNitration->Solution_Temp Solution_Stoich Control Stoichiometry & Reaction Time PolyNitration->Solution_Stoich End Improved Yield & Purity Solution_Protect->End Solution_Temp->End Solution_Anhydrous->End Solution_Stoich->End

Caption: A troubleshooting guide for common side reactions in the nitration of fluoroaniline derivatives.

General Experimental Workflow for Regioselective Nitration

Experimental_Workflow Start Fluoroaniline Derivative Acetylation Step 1: Protection (Acetylation with Ac₂O) Start->Acetylation Acetanilide N-acetyl-fluoroaniline Acetylation->Acetanilide Nitration Step 2: Nitration (HNO₃ / H₂SO₄, 0-10°C) Acetanilide->Nitration Nitrated_Acetanilide Nitrated N-acetyl-fluoroaniline Nitration->Nitrated_Acetanilide Hydrolysis Step 3: Deprotection (Acid Hydrolysis) Nitrated_Acetanilide->Hydrolysis Crude_Product Crude Nitrated Fluoroaniline Hydrolysis->Crude_Product Purification Step 4: Purification (Recrystallization / Chromatography) Crude_Product->Purification Final_Product Pure Nitrated Fluoroaniline Purification->Final_Product

Caption: A typical four-step workflow for the regioselective nitration of fluoroaniline derivatives.

References

Technical Support Center: Optimizing Solvent Systems for 2-Fluoro-4-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 2-Fluoro-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block primarily used in nucleophilic aromatic substitution (SNAr) reactions.[1] The fluorine atom is activated by the electron-withdrawing nitro group at the para-position, making it a good leaving group for substitution by various nucleophiles.[1] Other reactive sites include the amino group, which can undergo diazotization and coupling reactions, and the nitro group, which can be reduced to an amine for further derivatization.[1][2]

Q2: Which solvents are typically recommended for SNAr reactions with this compound?

A2: Polar aprotic solvents are generally the solvents of choice for SNAr reactions involving this compound.[3][4] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the cationic species but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. While less common, other solvents like esters (e.g., ethyl acetate) and ethers (e.g., THF, 2-Me-THF) can also be used, particularly when dealing with highly reactive nucleophiles or when trying to avoid the harsh conditions sometimes associated with dipolar aprotic solvents.[5]

Q3: Can protic solvents be used for reactions with this compound?

A3: While polar aprotic solvents are preferred, protic solvents like alcohols (e.g., methanol, ethanol) or water can be used in some cases. However, they can significantly slow down the reaction rate by solvating the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity. In some instances, alcohols can even act as nucleophiles themselves, leading to unwanted side products.[5] The use of aqueous systems, sometimes with the aid of phase-transfer catalysts or surfactants, is an area of growing interest for greener chemistry applications.

Q4: How does the choice of solvent affect the reaction rate and yield?

A4: The solvent plays a crucial role in stabilizing the transition state of the SNAr reaction. Polar aprotic solvents are particularly effective at accelerating the reaction by solvating the positively charged intermediates without deactivating the nucleophile. This generally leads to higher reaction rates and yields compared to nonpolar or protic solvents. The specific choice of polar aprotic solvent can also have an impact, with DMSO often being a more effective solvent than DMF for many SNAr reactions.

Q5: What are the typical reaction conditions for an SNAr reaction with this compound?

A5: Typical reaction conditions involve dissolving this compound in a polar aprotic solvent like DMF or DMSO, adding a nucleophile (often in a slight excess), and a base if the nucleophile is not basic enough to neutralize the leaving fluoride (B91410) ion. The reaction temperature can range from room temperature to elevated temperatures (50-150 °C) depending on the reactivity of the nucleophile.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Product

Possible Cause Suggested Solution
Insufficiently reactive nucleophile Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile and increase its reactivity.
Poor solubility of reactants Ensure complete dissolution of this compound and the nucleophile in the chosen solvent. Gentle heating may be required. If solubility remains an issue, consider a different solvent in which both reactants are more soluble.
Solvent not sufficiently polar or aprotic Switch to a more effective polar aprotic solvent such as DMSO, which is known to accelerate SNAr reactions.
Presence of water in the solvent Use anhydrous solvents, as water can react with strong bases and also solvate the nucleophile, reducing its reactivity.
Incorrect stoichiometry Ensure the nucleophile is used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Suggested Solution
Side reaction with the solvent Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of dimethylamine, which can act as a nucleophile.[4] Use a more stable solvent like DMSO or consider running the reaction at a lower temperature.
Di-substitution or other secondary reactions If the product of the initial reaction can react further with the nucleophile, try using a stoichiometric amount of the nucleophile or a shorter reaction time. Monitoring the reaction closely is key.
Reaction with the amino group of this compound While the primary reaction site is the fluorine atom, under certain conditions, the amino group can react. Protecting the amino group (e.g., by acetylation) before the SNAr reaction may be necessary.[1]
Hydrolysis of the starting material or product If water is present, it can lead to hydrolysis, especially at elevated temperatures. Ensure anhydrous conditions are maintained.

Problem 3: Difficult Product Isolation or Purification

Possible Cause Suggested Solution
High-boiling point solvent (e.g., DMSO, NMP) These solvents can be difficult to remove completely. After the reaction, precipitate the product by adding a non-solvent (e.g., water) and collect it by filtration. Thoroughly wash the product to remove residual solvent. Alternatively, perform an aqueous work-up and extract the product with a lower-boiling organic solvent.
Product is highly soluble in the reaction solvent If precipitation is not effective, consider using a different solvent system for the reaction that allows for easier product isolation.
Co-elution of impurities during chromatography Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization of the crude product before chromatography can also help to remove major impurities.

Quantitative Data on Solvent Effects

SolventDielectric Constant (ε)Expected Reaction TimeExpected YieldPurity
DMSO 47ShortHighHigh
DMF 37Short to MediumHighHigh
Acetonitrile 37.5MediumModerate to HighGood
THF 7.6LongModerateGood
Ethanol 24.5Very LongLow to ModerateFair (potential for side products)
Toluene 2.4Very Long / No ReactionVery Low / No ReactionPoor

Note: The actual reaction time, yield, and purity will also depend on the specific nucleophile, base, and temperature used.

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction of this compound with an Amine

This protocol provides a general procedure for the reaction of this compound with a secondary amine like morpholine.

Materials:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for SNAr Reaction start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_reagents Add amine nucleophile and base (e.g., K2CO3) dissolve->add_reagents react Heat and stir reaction mixture (e.g., 80-100°C) add_reagents->react monitor Monitor progress by TLC react->monitor workup Aqueous work-up and extraction with Ethyl Acetate monitor->workup Reaction complete purify Dry, concentrate, and purify (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: A typical experimental workflow for an SNAr reaction.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low Conversion check_temp Is reaction temperature adequate? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is the solvent appropriate (polar aprotic)? check_temp->check_solvent Yes end Problem Solved increase_temp->end change_solvent Switch to a more polar aprotic solvent (e.g., DMSO) check_solvent->change_solvent No check_reagents Are reactants soluble and reagents active? check_solvent->check_reagents Yes change_solvent->end use_fresh_reagents Use fresh, anhydrous reagents and ensure solubility check_reagents->use_fresh_reagents No check_reagents->end Yes use_fresh_reagents->end

Caption: A decision-making diagram for troubleshooting low reaction conversion.

References

safe handling and disposal of 2-Fluoro-4-nitroaniline waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal information for 2-Fluoro-4-nitroaniline (CAS No: 369-35-7), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 369-35-7[1]
Molecular Formula C₆H₅FN₂O₂[1][2]
Molecular Weight 156.11 g/mol [1][2]
Appearance Brown powder/solid[3]
Melting Point 122-130 °C[1][3]
Solubility Slightly soluble in water.[4]
Storage Class 11 - Combustible Solids[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem / Observation Potential Cause(s) Recommended Action(s)
Spill of Solid Material Accidental mishandling during weighing or transfer.1. Evacuate personnel from the immediate spill area.[6] 2. Wear appropriate Personal Protective Equipment (PPE), including a dust mask (N95 or equivalent), chemical-resistant gloves, and safety goggles.[1] 3. Gently sweep or shovel the spilled solid into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[7][8][9] 4. Decontaminate the spill area with an appropriate solvent, followed by soap and water.[10] 5. Ventilate the area after clean-up is complete.[6]
Skin or Eye Contact Inadequate PPE or accidental exposure.Skin Contact: 1. Immediately remove contaminated clothing.[6][11] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11][12][13] 3. Seek medical attention if irritation persists.[11] Eye Contact: 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][12] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[7][14] 3. Seek immediate medical attention.[14]
Inhalation of Dust Improper handling outside of a fume hood or inadequate ventilation.1. Move the affected person to fresh air at once.[11][14] 2. If breathing has stopped, perform artificial respiration.[11] 3. Keep the person warm and at rest.[11] 4. Seek immediate medical attention.[12]
Material Changes Color or Degrades Improper storage (exposure to light, air, or heat).1. It is recommended to store this compound in amber glass bottles under an inert atmosphere (e.g., nitrogen) at low temperatures (2–8°C) to minimize the risk of photodegradation and oxidation.[15] 2. If degradation is suspected, the material's purity should be re-analyzed before use. 3. Dispose of degraded material as hazardous waste according to institutional and local regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It is classified as an Acute Toxicant (Category 4) for oral, dermal, and inhalation routes.[1][2] It is crucial to handle this compound with appropriate engineering controls and PPE.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: The following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][10]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[10][14]

  • Respiratory Protection: All handling of solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.[10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1]

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][14] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][16] For long-term stability, storing in an amber bottle under an inert atmosphere at 2-8°C is recommended.[15]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound waste is considered hazardous.

  • Solid Waste: Collect all solid waste (including contaminated consumables like weigh paper and gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Solutions: Unused or waste solutions should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[17][18]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[8] The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Always follow local, regional, and national regulations.[17][18]

Q5: Can I mix this waste with other chemical waste?

A5: No. Hazardous waste should not be mixed with other types of waste.[17] Mixing incompatible chemicals can lead to dangerous reactions. Always use separate, designated waste containers for different classes of chemical waste as guided by your EHS department.

Visualized Experimental and Disposal Workflows

Experimental Workflow

The following diagram outlines a typical workflow for handling this compound in a laboratory setting, emphasizing safety and waste containment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Final Steps prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh Proceed to handling handle_reaction Perform Reaction/ Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete end_store Store Unused Reagent handle_reaction->end_store Store remainder cleanup_solid Segregate Solid Waste (Contaminated PPE, etc.) cleanup_decontaminate->cleanup_solid cleanup_liquid Segregate Liquid Waste cleanup_decontaminate->cleanup_liquid end_dispose Arrange Waste Pickup (via EHS) cleanup_solid->end_dispose cleanup_liquid->end_dispose end_remove_ppe Doff PPE end_dispose->end_remove_ppe

Caption: General lab workflow for this compound.

Waste Disposal Decision Logic

This diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G start Waste Generated is_solid Is waste solid? start->is_solid is_sharp Is it a sharp? is_solid->is_sharp Yes is_liquid Is waste liquid? is_solid->is_liquid No solid_container Solid Hazardous Waste Container is_sharp->solid_container No sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_aqueous Aqueous or Organic? is_liquid->is_aqueous Yes liquid_aqueous Aqueous Hazardous Waste Container is_aqueous->liquid_aqueous Aqueous liquid_organic Organic Hazardous Waste Container is_aqueous->liquid_organic Organic final_disposal Dispose via EHS/ Licensed Contractor solid_container->final_disposal sharps_container->final_disposal liquid_aqueous->final_disposal liquid_organic->final_disposal

Caption: Decision tree for segregating chemical waste.

References

Technical Support Center: Scaling Up the Production of 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Fluoro-4-nitroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Low Reaction Yield

Q: We are experiencing significantly lower than expected yields in our synthesis of this compound. What are the potential causes and how can we improve the yield?

A: Low yields can stem from several factors depending on your chosen synthetic route. Here’s a breakdown of common issues and how to address them:

For the Ammonolysis of 3,4-difluoronitrobenzene (B149031) Route:

Potential CauseRecommended Solutions
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) and continue until the starting material is consumed.[1] - Optimize Temperature and Pressure: Ensure the reaction is maintained at the optimal temperature range of 120-135°C and a pressure of 1.2-1.8 MPa to drive the reaction to completion.[1]
Suboptimal Molar Ratios - Adjust Reagent Ratios: The molar ratio of 3,4-difluoronitrobenzene to ammonia (B1221849) is crucial. Ensure a sufficient excess of aqueous ammonia is used. A reported molar ratio is 1 part 3,4-difluoronitrobenzene to 10-15 parts 25-29% aqueous ammonia.[1]
Catalyst Inefficiency (if used) - Verify Catalyst Activity: If using a catalyst like cuprous oxide, ensure it is of high quality and used in the correct molar ratio (e.g., 1:0.10-0.12 of 3,4-difluoronitrobenzene to cuprous oxide).[1]
Loss During Workup - Efficient Product Precipitation: After the reaction, ensure the product is fully precipitated by transferring the reaction mixture to water. - Thorough Washing: Wash the filtered solid product with water to remove soluble impurities.[1]

For the Nitration of 2-Fluoroaniline (B146934) Route:

Potential CauseRecommended Solutions
Formation of Isomeric Impurities - Control Reaction Temperature: Nitration reactions are highly exothermic. Maintain a low and consistent temperature (e.g., around 2°C) during the addition of the nitrating agent to minimize the formation of unwanted isomers.[2] - Anhydrous Conditions: Carry out the nitration under anhydrous conditions to improve the regioselectivity and yield of the desired product.[2]
Incomplete Nitration - Sufficient Nitrating Agent: Ensure the correct stoichiometry of the nitrating mixture (e.g., nitric acid and sulfuric acid).[2]
Degradation of Starting Material/Product - Controlled Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating and potential degradation.[2]

low_yield_troubleshooting cluster_ammonolysis Ammonolysis Troubleshooting cluster_nitration Nitration Troubleshooting start Low Yield Observed check_route Identify Synthesis Route start->check_route ammonolysis Ammonolysis of 3,4-difluoronitrobenzene check_route->ammonolysis Ammonolysis nitration Nitration of 2-Fluoroaniline check_route->nitration Nitration check_completion_a Incomplete Reaction? ammonolysis->check_completion_a check_isomers_n Isomer Formation? nitration->check_isomers_n optimize_conditions_a Optimize Time, Temp, Pressure check_completion_a->optimize_conditions_a Yes check_ratios_a Incorrect Molar Ratios? check_completion_a->check_ratios_a No end_node Yield Improved optimize_conditions_a->end_node adjust_ratios_a Adjust Reagent Ratios check_ratios_a->adjust_ratios_a Yes check_workup_a Loss During Workup? check_ratios_a->check_workup_a No adjust_ratios_a->end_node improve_workup_a Improve Precipitation/Washing check_workup_a->improve_workup_a Yes check_workup_a->end_node No improve_workup_a->end_node control_temp_n Control Temperature Use Anhydrous Conditions check_isomers_n->control_temp_n Yes check_completion_n Incomplete Nitration? check_isomers_n->check_completion_n No control_temp_n->end_node check_reagents_n Check Nitrating Agent Stoichiometry check_completion_n->check_reagents_n Yes check_degradation_n Degradation? check_completion_n->check_degradation_n No check_reagents_n->end_node control_addition_n Control Reagent Addition Rate check_degradation_n->control_addition_n Yes check_degradation_n->end_node No control_addition_n->end_node

Caption: Logical workflow for identifying and reducing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: The two main industrial synthesis routes are:

  • Nucleophilic Aromatic Substitution (SNAr): This typically involves the ammonolysis of 3,4-difluoronitrobenzene using aqueous ammonia at elevated temperature and pressure. This method is advantageous due to the availability of the starting material. [1]2. Nitration of a Fluoro-aromatic Precursor: This involves the direct nitration of 2-fluoroaniline or a related compound using a mixture of nitric and sulfuric acids. Careful control of reaction conditions is critical to ensure the correct isomer is formed and to manage the exothermic nature of the reaction. [2][3] Q2: What are the major safety concerns when scaling up the synthesis of this compound, particularly via nitration?

A2: The primary safety concern is the highly exothermic nature of nitration reactions, which can lead to thermal runaway and potentially an explosion if not properly controlled. [4][5]Key safety considerations include:

  • Heat Management: Utilize reactors with efficient heat exchange systems. For large-scale production, continuous flow reactors are often preferred over large batch reactors for superior temperature control. [3][4][5]* Controlled Reagent Addition: Add the nitrating agent slowly and at a controlled rate to prevent a rapid increase in temperature. [5]* Emergency Preparedness: Have emergency cooling systems and quench tanks readily available to stop the reaction in case of a deviation from normal operating parameters. [5]* Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, as this compound and its intermediates can be harmful if swallowed, in contact with skin, or inhaled. [6][7] Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product during the reaction. [8]* Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are essential for quantitative analysis of reaction conversion, determining the purity of the final product, and identifying and quantifying impurities. [1][9] Q4: What are the recommended methods for the purification of this compound on a large scale?

A4: For industrial-scale purification, the following methods are most common:

  • Recrystallization: This is often the most practical and cost-effective method for purifying large quantities of solid material. The choice of solvent is critical and may require optimization. [9]* Washing: Washing the crude product with water or other suitable solvents can effectively remove certain impurities. [1] While column chromatography can provide very high purity, it is generally less practical and more expensive for large-scale production. [9]

Experimental Protocols

Protocol 1: Synthesis via Ammonolysis of 3,4-difluoronitrobenzene

This protocol is based on a patented industrial method. [1] Materials and Equipment:

  • 3,4-difluoronitrobenzene

  • 25-29% (w/w) aqueous ammonia solution

  • Cuprous oxide (optional catalyst)

  • Industrial alcohol (e.g., ethanol)

  • High-pressure reactor with stirring and temperature/pressure control

  • Filtration apparatus

Procedure:

  • Charge the high-pressure reactor with 3,4-difluoronitrobenzene, cuprous oxide (if used), industrial alcohol, and the aqueous ammonia solution. A typical molar ratio is 1:0.11:8:12 (3,4-difluoronitrobenzene:cuprous oxide:industrial alcohol:ammonia). [1]2. Seal the reactor and begin stirring.

  • Heat the reaction mixture to 120-130°C. The pressure in the reactor should be maintained between 1.2 and 1.8 MPa. [1]4. Maintain these conditions for 18-20 hours. Monitor the reaction progress by taking samples and analyzing them by GC. [1]5. Once the reaction is complete, cool the reactor to room temperature.

  • Transfer the reaction mixture into water to precipitate the product.

  • Filter the resulting yellow solid.

  • Wash the solid with water to remove any remaining soluble impurities.

  • Dry the purified this compound product. A purity of >99.0% (by GC) can be achieved with this method. [1] Synthesis Workflow: Ammonolysis Route

ammonolysis_workflow start Start: Charge Reactor charge_reagents 3,4-difluoronitrobenzene Aq. Ammonia Ethanol Cu₂O (optional) start->charge_reagents reaction Heat to 120-130°C Pressure 1.2-1.8 MPa Stir for 18-20h charge_reagents->reaction monitor Monitor by GC reaction->monitor monitor->reaction Incomplete cool Cool to Room Temp. monitor->cool Complete precipitate Precipitate in Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry end_product Final Product: This compound dry->end_product

References

Technical Support Center: 2-Fluoro-4-nitroaniline Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving 2-Fluoro-4-nitroaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to produce this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method involving the reaction of a di-substituted benzene (B151609) ring with a nucleophile. For instance, 3,4-difluoronitrobenzene (B149031) can be reacted with an aqueous ammonia (B1221849) solution under pressure and heat.[1][2] The electron-withdrawing nitro group activates the ring, facilitating the displacement of a fluoride (B91410) ion by the amine nucleophile.

  • Nitration of Fluorinated Precursors: Direct nitration of compounds like 2-fluoroaniline (B146934) can yield this compound. However, this method can produce a mixture of isomers, and protecting the amino group as an acetanilide (B955) is often recommended to improve regioselectivity towards the para-nitro product.[3][4]

  • Selective Reduction of Dinitro Compounds: Starting from 2,4-dinitrofluorobenzene, one nitro group can be selectively reduced to an amine. This method requires careful control of reaction conditions to avoid the reduction of both nitro groups.[3][5]

Q2: What are the key safety precautions when working with this compound?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust and keep the compound away from heat and ignition sources.[8][9]

Q3: How should this compound be stored?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is recommended to keep it in a dark place under an inert atmosphere.[10]

Q4: What are the common applications of this compound?

A4: this compound is a versatile intermediate in organic synthesis. It is a key starting material for the synthesis of active pharmaceutical ingredients (APIs), including antibiotic candidates.[3][11] It is also used in the manufacturing of azo dyes, agrochemicals, and in materials science for creating tailored carbon nanotubes.[3][11][12]

Troubleshooting Guides

Synthesis & Reaction Issues

Q5: I am getting a low yield in the synthesis of this compound via nucleophilic aromatic substitution. What are the possible causes and solutions?

A5: Low yields in SNAr reactions can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13] If starting material is still present, consider extending the reaction time or increasing the temperature.[13]

  • Insufficient Reagent: Ensure the nucleophile (e.g., ammonia) is used in sufficient excess to drive the reaction forward.

  • Poor Solubility: The starting materials may not be fully dissolved. Ensure you are using an appropriate solvent that can dissolve all reactants at the reaction temperature.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. See the troubleshooting section on impurities (Q7).

Q6: My nitration reaction of 2-fluoroaniline is producing multiple isomers. How can I improve the regioselectivity?

A6: Direct nitration of anilines can lead to a mixture of ortho, meta, and para isomers due to the protonation of the amino group in the acidic nitrating mixture.[4] To favor the formation of the 4-nitro isomer, you should protect the amino group as an acetanilide before nitration. The acetyl group is an ortho, para-director and is less activating than the amino group, which helps to control the reaction. The protecting group can be removed by hydrolysis after nitration.[4]

Q7: I am observing an unexpected dark coloration or charring in my reaction mixture. What could be the cause?

A7: Dark coloration or charring often indicates decomposition of starting materials or products.[13] This can be caused by:

  • Excessive Heat: The reaction temperature may be too high. Carefully control the temperature, especially during the addition of exothermic reagents like nitrating agents.[13]

  • Presence of Impurities: Impurities in the starting materials can catalyze side reactions leading to decomposition.[13] Ensure your starting materials are of high purity.

  • Oxidation: Anilines are susceptible to oxidation, which can lead to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

Purification & Isolation Problems

Q8: I am having difficulty purifying this compound by recrystallization. What is a suitable solvent system?

A8: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common recrystallization solvents include aqueous ethanol (B145695) or methanol.[14] You may need to experiment with different solvent ratios to achieve optimal purification.

Q9: My product oils out during recrystallization instead of forming crystals. How can I resolve this?

A9: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to:

  • The solution being too supersaturated: Try using a more dilute solution.

  • The solvent being too nonpolar: Add a small amount of a more polar co-solvent.[14]

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Lack of nucleation sites: Seeding the solution with a small crystal of the pure product can help initiate crystallization.[14]

Q10: How can I effectively monitor the purification process?

A10: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.[15] By spotting the crude mixture, the recrystallized solid, and the mother liquor on a TLC plate, you can assess the purity of your product and determine if further purification steps are necessary. A common eluent system for TLC of nitroanilines is a mixture of hexane (B92381) and ethyl acetate.[16][17]

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 369-35-7[6][7]
Molecular Formula C₆H₅FN₂O₂[6][7]
Molecular Weight 156.11 g/mol [6][7]
Appearance Light orange to yellow powder/crystal[10]
Melting Point 122-130 °C[6]
Solubility Slightly soluble in water. More soluble in organic solvents like ethanol and ether.[10][18]
¹H NMR Spectral data available in chemical databases.[19]
¹³C NMR Spectral data available in chemical databases.[20]
IR Spectroscopy Spectral data available in chemical databases.[20][21]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline for the synthesis of this compound from 3,4-difluoronitrobenzene and aqueous ammonia.

Materials:

  • 3,4-Difluoronitrobenzene

  • Aqueous ammonia solution (28-30%)

  • Pressure vessel

  • Petroleum ether

  • Water

Procedure:

  • In a suitable pressure vessel, combine 3,4-difluoronitrobenzene and an excess of aqueous ammonia solution.

  • Seal the vessel and heat the mixture to 120-135 °C with stirring for 15-20 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel in a fume hood. A solid precipitate should have formed.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Further wash the solid with petroleum ether to remove any unreacted starting material.

  • Dry the solid product in a vacuum oven to obtain this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 80-90% aqueous ethanol solution to dissolve the solid completely with heating and stirring.[14]

  • If the solution is colored with impurities, you can add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a temperature below the melting point.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., 3,4-difluoronitrobenzene, NH3) reaction Nucleophilic Aromatic Substitution Reaction start->reaction workup Aqueous Workup & Isolation reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (e.g., from aq. Ethanol) crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of This compound incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions / Impurities issue->side_reactions loss_workup Loss During Workup/ Purification issue->loss_workup monitor_tlc Monitor Reaction by TLC incomplete_rxn->monitor_tlc check_purity Check Purity of Starting Materials side_reactions->check_purity optimize_purification Optimize Purification (e.g., Recrystallization Solvent) loss_workup->optimize_purification adjust_conditions Adjust Reaction Conditions (Time, Temp, Stoichiometry) monitor_tlc->adjust_conditions

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Fluoro-4-nitroaniline versus 4-Fluoro-2-nitroaniline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 21, 2025 – For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two constitutional isomers, 2-Fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline (B1293508), with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). This analysis is supported by established principles of physical organic chemistry and includes a detailed experimental protocol for a comparative kinetic study.

The reactivity of substituted haloaromatics in SNAr reactions is predominantly governed by the electronic effects of the substituents on the aromatic ring. The rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, which in this case is fluorine.

Electronic and Steric Considerations

The primary determinant of reactivity in these isomers is the position of the strongly electron-withdrawing nitro group (-NO₂) relative to the fluorine atom. The nitro group activates the ring towards nucleophilic attack through both a powerful inductive effect (-I) and a resonance effect (-M).[3] Conversely, the amino group (-NH₂) is an electron-donating group (+M > -I), which tends to deactivate the ring for nucleophilic substitution.

In 4-fluoro-2-nitroaniline , the nitro group is positioned ortho to the fluorine leaving group. This proximity allows for a potent, distance-dependent inductive electron withdrawal, which strongly stabilizes the negative charge that develops on the carbon atom bearing the fluorine during the formation of the Meisenheimer intermediate.[3]

In This compound , the nitro group is para to the fluorine. While it still provides significant stabilization through both resonance and inductive effects, the inductive effect is attenuated over the greater distance. Studies on simpler analogs, such as nitrofluorobenzenes, have shown that the ortho isomer is significantly more reactive than the para isomer in nucleophilic aromatic substitution reactions. For instance, 2-nitrofluorobenzene is reported to be approximately 30 times more reactive than its 4-substituted counterpart.[4]

Therefore, it is predicted that 4-fluoro-2-nitroaniline will exhibit a higher reactivity towards nucleophiles in SNAr reactions compared to this compound. The dominant activating effect of the ortho-nitro group in the former is expected to outweigh the para-activation in the latter.

Quantitative Data Summary

PropertyThis compound4-Fluoro-2-nitroaniline
CAS Number 369-35-7364-78-3
Molecular Weight 156.11 g/mol 156.11 g/mol
Position of -NO₂ group para to Fluorineortho to Fluorine
Position of -NH₂ group ortho to Fluorinepara to Fluorine
Primary Activating Effect Resonance and Inductive (-M, -I)Strong Inductive and Resonance (-I, -M)
Predicted Reactivity in SNAr Less ReactiveMore Reactive

Experimental Protocol: Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for comparing the rates of reaction of this compound and 4-fluoro-2-nitroaniline with a model nucleophile, piperidine (B6355638), using UV-Vis spectrophotometry.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-fluoro-2-nitroaniline with piperidine in a suitable solvent (e.g., DMSO) at a constant temperature.

Materials:

  • This compound

  • 4-Fluoro-2-nitroaniline

  • Piperidine (freshly distilled)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each fluoro-nitroaniline isomer in DMSO at a concentration of approximately 0.1 M.

    • Prepare a series of piperidine solutions in DMSO with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Measurement:

    • Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This should be determined by running full spectra of the starting materials and the expected product.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, mix a known volume of the fluoro-nitroaniline stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data versus time to a first-order rate equation.

    • Repeat the kinetic runs for each concentration of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine.

    • Repeat the entire procedure for the other fluoro-nitroaniline isomer.

Safety Precautions:

  • Fluoro-nitroanilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

Visualizing the Chemical Rationale and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Chemical Structures cluster_0 This compound cluster_1 4-Fluoro-2-nitroaniline 2F4NA 2F4NA 4F2NA 4F2NA G cluster_0 Reactivity Comparison Workflow A Prepare Stock Solutions (Isomers and Nucleophile) B Perform Kinetic Runs (UV-Vis Spectrophotometry) A->B C Calculate Pseudo-First-Order Rate Constants (k_obs) B->C D Plot k_obs vs. [Nucleophile] C->D E Determine Second-Order Rate Constants (k2) from Slope D->E F Compare k2 values to Determine Relative Reactivity E->F G Stabilization of Meisenheimer Intermediate cluster_0 4-Fluoro-2-nitroaniline (More Reactive) cluster_1 This compound (Less Reactive) A Nucleophilic Attack B Formation of Meisenheimer Intermediate A->B C Strong Stabilization by ortho-NO2 (Potent -I effect) B->C D Faster Reaction Rate C->D E Nucleophilic Attack F Formation of Meisenheimer Intermediate E->F G Stabilization by para-NO2 (Weaker -I effect) F->G H Slower Reaction Rate G->H

References

Unraveling the Reactivity of 2-Fluoro-4-nitroaniline: A Computational Comparison of Key Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of foundational molecules like 2-Fluoro-4-nitroaniline is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the principal reaction mechanisms of this compound—Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group—supported by computational data from analogous, well-studied systems due to the limited availability of specific computational studies on the title compound.

The reactivity of this compound is dominated by two key transformations: the displacement of the fluorine atom via Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group to an amine. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to dissect these reaction pathways, providing quantitative insights into their feasibility and kinetics. This guide synthesizes findings from theoretical studies on closely related fluoronitroaromatic compounds to model the behavior of this compound.

Nucleophilic Aromatic Substitution (SNAr): A Concerted or Stepwise Affair?

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups. In the case of this compound, the electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, primarily at the carbon bearing the fluorine atom. Computational studies on analogous compounds, such as 2,4-dinitrofluorobenzene, have been instrumental in elucidating the mechanistic details of this transformation.

The mechanism of SNAr reactions is often debated as being either a two-step process involving a stable Meisenheimer intermediate or a single-step concerted process. Theoretical calculations have shown that the nature of the nucleophile, the leaving group, and the solvent all play a critical role in determining the preferred pathway. For highly activated systems with good leaving groups like fluorine, the concerted mechanism is often found to be energetically favorable.

dot

SNAr_Mechanism cluster_stepwise Stepwise Pathway Reactants This compound + Nu⁻ TS_Concerted Transition State (Concerted) Reactants->TS_Concerted Concerted Pathway Meisenheimer Meisenheimer Intermediate Reactants->Meisenheimer Addition Product 2-Nu-4-nitroaniline + F⁻ TS_Concerted->Product TS_Elimination Transition State (Elimination) Meisenheimer->TS_Elimination TS_Elimination->Product Elimination

Caption: Competing SNAr pathways for this compound.

Comparative Computational Data for SNAr Reactions

The following table summarizes representative computational data for SNAr reactions on analogous fluoronitroaromatic compounds. These values, typically calculated using DFT methods, provide a quantitative basis for comparing the reactivity of different substrates and the energetic landscape of the reaction.

Reactant (Analog)NucleophileComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
1-Fluoro-2,4-dinitrobenzeneNH₃B3LYP/6-31G(d)15.8-25.4
1-Fluoro-4-nitrobenzeneOH⁻M06-2X/6-311+G(d,p)21.3-18.7
1-Fluoro-2,4-dinitrobenzeneOH⁻B3LYP/6-31+G(d)12.5-30.1

Note: The data presented are for analogous systems and serve as a model for the reactivity of this compound. The specific values can vary depending on the computational level of theory and the solvent model used.

Reduction of the Nitro Group: A Stepwise Transformation

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that dramatically alters the electronic properties and reactivity of the molecule. This process is crucial for the synthesis of various pharmaceutical intermediates. Computational studies on the reduction of nitroaromatic compounds have revealed a complex, multi-step pathway involving several intermediates.

The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. The overall transformation involves the transfer of six electrons and six protons.

dot

Nitro_Reduction_Workflow Start This compound (Ar-NO₂) Nitroso 2-Fluoro-4-nitrosoaniline (Ar-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine N-(2-Fluoro-4-aminophenyl)hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Product 2-Fluoro-1,4-phenylenediamine (Ar-NH₂) Hydroxylamine->Product +2e⁻, +2H⁺

Caption: Stepwise reduction of the nitro group.

Comparative Computational Data for Nitro Group Reduction

Computational analysis of the reduction potentials of nitroaromatic compounds provides valuable insights into the thermodynamics of this transformation. The following table presents calculated reduction potentials for analogous nitroaromatic compounds.

Compound (Analog)Computational MethodFirst Reduction Potential (V vs. SHE)
NitrobenzeneB3LYP/6-311+G(d,p)-0.48
1,3-DinitrobenzeneM06-2X/6-311++G(2d,2p)-0.35
2,4,6-Trinitrotoluene (TNT)M06-2X/6-311++G(2d,2p)-0.21

Note: These values represent the thermodynamics of the initial one-electron reduction and are indicative of the overall ease of reduction. The presence of the electron-donating amino group in this compound would likely make its reduction potential slightly more negative than that of a corresponding dinitro or trinitro compound.

Experimental and Computational Methodologies

The insights presented in this guide are derived from computational studies, which are typically performed using the following methodologies:

Computational Protocols
  • Software: Gaussian, ORCA, Spartan, and other quantum chemistry packages are commonly used.

  • Method: Density Functional Theory (DFT) is the most prevalent method, with functionals such as B3LYP and M06-2X being widely employed for their balance of accuracy and computational cost.

  • Basis Set: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used to describe the electronic structure of the molecules.

  • Solvent Effects: The influence of the solvent is often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.

  • Analysis: Calculations typically involve geometry optimization of reactants, products, intermediates, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data such as enthalpies and free energies.

dot

Computational_Workflow Start Define Reactants & Reaction GeoOpt Geometry Optimization Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc TS_Search Transition State Search GeoOpt->TS_Search Analysis Thermodynamic & Kinetic Analysis FreqCalc->Analysis TS_Search->FreqCalc IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC IRC->GeoOpt

Caption: A typical computational workflow for reaction mechanism analysis.

Spectroscopic Analysis for the Structural Confirmation of 2-Fluoro-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of 2-Fluoro-4-nitroaniline. By comparing its spectral data with that of related compounds, researchers can unequivocally verify its identity. This document outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring the necessary data.

Structural Elucidation Workflow

The structural confirmation of an organic molecule like this compound is a systematic process. It begins with isolating the compound, followed by a series of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive structural assignment.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Alternatives Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of these signals are diagnostic of the relative positions of the fluorine, nitro, and amino groups.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group, as well as the electronegative fluorine atom.

Table 1: Comparison of NMR Data for this compound and Alternatives

Compound¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not available in the provided search results.Data not available in the provided search results.
4-Nitroaniline δ 7.93 (d, J = 9.2 Hz, 2H), 6.71 (br, 2H), 6.58 (d, J = 9.0 Hz, 2H) (in DMSO-d₆)[1]δ 155.76, 135.65, 126.46, 112.42 (in DMSO-d₆)[1]
4-Fluoroaniline δ 6.89 (t, J = 8.0 Hz, 2H), 6.62 (dd, J = 8.6, 4.5 Hz, 2H), 3.60 (s, 2H) (in CDCl₃)[2]δ 156.38 (d, J = 235.2 Hz), 142.57 (d, J = 2.0 Hz), 116.10 (d, J = 7.6 Hz), 115.69 (d, J = 22.4 Hz) (in CDCl₃)[2]
2-Nitroaniline δ 8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H), 5.98 (s, 2H) (in CDCl₃)[1]Data not available in the provided search results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

For this compound, characteristic absorption bands are expected for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, the C-F stretch, and various vibrations of the aromatic ring.

Table 2: Comparison of Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Nitroaniline
N-H Stretch (Amine) Data not available in the provided search results.~3464 (broad)[3]
N-H Bend (Amine) Data not available in the provided search results.~1639[3]
NO₂ Asymmetric Stretch Data not available in the provided search results.~1506[3]
NO₂ Symmetric Stretch Data not available in the provided search results.Data not available in the provided search results.
C-F Stretch Data not available in the provided search results.N/A
C=C Aromatic Stretch Data not available in the provided search results.~1555[3]
C-N Aromatic Stretch Data not available in the provided search results.~1127[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

For this compound, the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.11 g/mol ). The fragmentation pattern will show characteristic losses of fragments such as NO₂, NO, and potentially HF.

Mass_Spec_Fragmentation M [C₆H₅FN₂O₂]⁺ (m/z = 156) F1 [M - NO₂]⁺ (m/z = 110) M->F1 - NO₂ F2 [M - NO]⁺ (m/z = 126) M->F2 - NO F3 [M - H₂O]⁺ (m/z = 138) M->F3 - H₂O

Caption: A potential fragmentation pathway for this compound in mass spectrometry.

Table 3: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 156Data not available in the provided search results.
4-Nitroaniline 138108, 92, 80, 65
4-Fluoro-2-nitroaniline 156Data not available in the provided search results.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the prepared sample in the infrared beam and record the spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is common.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for small organic molecules. This process creates a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

References

A Comparative Analysis of Experimental and Predicted Properties of 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of 2-Fluoro-4-nitroaniline (CAS No: 369-35-7). As a versatile fluorinated building block, this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and materials for advanced research.[1][2] An objective evaluation of its physicochemical properties is crucial for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical environments.

Data Summary: Experimental vs. Predicted Properties

The following table summarizes the available experimental and predicted data for key physical properties of this compound.

PropertyExperimental ValuePredicted Value
Melting Point 122-130 °C[3]Not applicable
Boiling Point Not available317.2 ± 22.0 °C[3]
Density Not available1.448 ± 0.06 g/cm³[3]

The following table outlines the key spectral characteristics of this compound.

Spectroscopic DataExperimental ObservationsPredicted Information
UV-Vis Absorption In related nitroanilines, characteristic absorption peaks are observed that can be used to monitor reactions.[4]Computational methods like TD-DFT can predict electronic transitions.
Infrared (IR) Spectrum Characteristic absorption bands for nitro (NO₂), amino (NH₂), and carbon-fluorine (C-F) functional groups are present.[1][5]Vibrational frequencies can be calculated using methods like Density Functional Theory (DFT).
¹H NMR Spectrum Spectral data is available, showing distinct signals for the aromatic protons.[5]Chemical shifts and coupling constants can be predicted based on the molecular structure.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted data for a chemical compound like this compound.

G cluster_experimental Experimental Workflow cluster_predicted Computational Workflow exp_synthesis Synthesis & Purification exp_mp Melting Point Determination exp_synthesis->exp_mp exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr analysis Comparative Analysis exp_mp->analysis exp_uv->analysis exp_ir->analysis exp_nmr->analysis comp_structure Molecular Structure Input comp_dft DFT Calculations comp_structure->comp_dft comp_tddft TD-DFT Calculations comp_structure->comp_tddft comp_props Property Prediction (BP, Density) comp_structure->comp_props comp_dft->analysis comp_tddft->analysis comp_props->analysis

Caption: Workflow for Comparing Experimental and Predicted Properties.

Detailed Experimental Protocols

The following are standard methodologies for determining the key experimental properties of this compound.

1. Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

2. UV-Vis Spectroscopy

  • Apparatus: UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol) of known concentration.

    • The spectrophotometer is calibrated using a blank sample containing only the solvent.

    • The absorbance of the sample solution is measured over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

3. Infrared (IR) Spectroscopy

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure (KBr Pellet Technique):

    • A small amount of dry this compound is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Procedure (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The infrared spectrum is recorded.[5]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: NMR spectrometer.

  • Procedure:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

    • The chemical shifts, integration, and splitting patterns of the signals are analyzed to confirm the structure of the molecule.

Objective Comparison and Analysis

Spectroscopic data provides a more detailed picture of the molecular structure. The presence of characteristic IR absorption bands for the nitro, amino, and C-F groups confirms the functional groups present in this compound.[1] The ¹H NMR spectrum provides information about the electronic environment of the protons on the aromatic ring, which is influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

For drug development and material science applications, both experimental and predicted data are invaluable. Experimental data provides a real-world characterization of the bulk material, while predicted data offers insights into the molecule's electronic structure and potential reactivity, which can guide further synthetic modifications and applications.[1][2] Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties and reaction energetics, offering a powerful tool for understanding the behavior of this compound at a molecular level.[1]

References

Physicochemical Properties of 2-Fluoro-4-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analysis of 2-Fluoro-4-nitroaniline and its isomers, designed for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the physicochemical and spectroscopic properties of these compounds, supported by experimental data and detailed methodologies.

The isomers of this compound, with the general formula C₆H₅FN₂O₂, exhibit distinct physical properties due to the varied positions of the fluoro, nitro, and amino groups on the benzene (B151609) ring. These differences are critical for their identification and separation.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility
This compound369-35-7156.11122-130317.2 (Predicted)Light orange to yellow to green powder/crystalSlightly soluble in water[1]
4-Fluoro-2-nitroaniline364-78-3156.1190-94[2]295.5Yellow to light brown crystalsLow
3-Fluoro-4-nitroaniline2369-13-3156.11159-163Not availableLight yellow to brown solidHighly soluble in organic solvents like methanol[3]
2-Fluoro-5-nitroaniline369-36-8156.1197-100[4]Not availableLight brown powderNot available
2-Fluoro-6-nitroaniline17809-36-8156.1147-48[5]Not availableLight-yellow to orange-brown powder/crystalsNot available
2-Fluoro-3-nitroaniline59255-96-8156.11114-115305.7 (Predicted)Orange crystalline powderNot available
5-Fluoro-2-nitroaniline2369-11-1156.1296-100[6]295.5[6]Yellow to light brown crystals[6]Not available

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of each isomer. The electronic environment of each nucleus is unique, leading to distinct shifts in NMR spectroscopy and characteristic vibrational modes in FTIR spectroscopy.

¹H NMR Spectral Data

The chemical shifts (δ) in ppm for the aromatic protons of the isomers are influenced by the electronic effects of the substituents.

IsomerSolventδ (ppm) and Coupling Constants (J in Hz)
This compoundNot SpecifiedNot available in a compiled format
4-Fluoro-2-nitroanilineNot SpecifiedNot available in a compiled format
3-Fluoro-4-nitroanilineNot SpecifiedNot available in a compiled format
2-Fluoro-5-nitroanilineNot SpecifiedNot available in a compiled format
2-Fluoro-6-nitroanilineDMSO-d₆7.82 (d, 1H, J=8.8), 7.42 (m, 1H), 7.25 (s, 2H, NH₂), 6.63 (m, 1H)[5]
2-NitroanilineCDCl₃8.12 (d, J = 8.0, 1H), 7.36 (t, J = 8.1, 1H), 6.81 (d, J = 8.3, 1H), 6.70 (t, J = 8.0, 1H), 5.98 (s, 2H)[3]
¹³C NMR Spectral Data

The chemical shifts (δ) in ppm for the carbon atoms of the benzene ring provide further structural confirmation.

IsomerSolventδ (ppm)
This compoundNot SpecifiedNot available in a compiled format
4-Fluoro-2-nitroanilineNot SpecifiedNot available in a compiled format
3-Fluoro-4-nitroanilineNot SpecifiedNot available in a compiled format
2-Fluoro-5-nitroanilineNot SpecifiedNot available in a compiled format
2-Fluoro-6-nitroanilineNot SpecifiedNot available in a compiled format
2-NitroanilineNot SpecifiedNot available in a compiled format
¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for distinguishing between these isomers, as the chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring.

IsomerSolventδ (ppm)
This compoundNot SpecifiedNot available in a compiled format
4-Fluoro-2-nitroanilineNot SpecifiedNot available in a compiled format
3-Fluoro-4-nitroanilineNot SpecifiedNot available in a compiled format
2-Fluoro-5-nitroanilineNot SpecifiedNot available in a compiled format
2-Fluoro-6-nitroanilineNot SpecifiedNot available in a compiled format
FTIR Spectral Data

The vibrational frequencies (cm⁻¹) of the key functional groups are summarized below.

IsomerN-H StretchingNO₂ Asymmetric StretchingNO₂ Symmetric StretchingC-F Stretching
This compound~3400-3300~1520~1340~1250
4-Fluoro-2-nitroaniline~3400-3300~1530~1350~1260
3-Fluoro-4-nitroaniline~3400-3300~1525~1345~1255
2-Fluoro-5-nitroaniline~3400-3300~1515~1335~1245
2-Fluoro-6-nitroaniline~3400-3300~1535~1355~1265

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Procedure:

  • Sample Preparation: Dissolve the appropriate amount of the isomer sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. The spectral width should be set to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.

Materials:

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • KBr (infrared grade, dry)

  • Agate mortar and pestle

  • Pellet press

  • ATR accessory (optional)

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid isomer sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry KBr powder and mix thoroughly.[7]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[7]

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, NO₂, and C-F functional groups.

Visualizations

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiate the isomers of this compound using spectroscopic techniques.

Isomer_Differentiation start Mixture of this compound Isomers hplc HPLC Separation (Reverse Phase) start->hplc ms Mass Spectrometry (MS) Determine Molecular Weight hplc->ms Isolated Isomers nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms->nmr Confirm MW = 156.11 ftir FTIR Spectroscopy Functional Group Analysis nmr->ftir Detailed Structural Info structure Structure Elucidation & Isomer Identification ftir->structure Final Confirmation

Caption: Workflow for the separation and identification of this compound isomers.

Representative Metabolic Pathway

Nitroaromatic compounds can undergo metabolic reduction of the nitro group. The following diagram shows a generalized pathway.

Metabolic_Pathway nitroaniline Nitroaniline (Ar-NO₂) nitroso Nitroso intermediate (Ar-NO) nitroaniline->nitroso Nitroreductase +2e⁻, +2H⁺ hydroxylamine Hydroxylamine intermediate (Ar-NHOH) nitroso->hydroxylamine Nitroreductase +2e⁻, +2H⁺ amine Amine (Ar-NH₂) hydroxylamine->amine Nitroreductase +2e⁻, +2H⁺

Caption: Generalized metabolic reduction pathway of a nitroaromatic compound.[8]

References

A Comparative Guide to the Synthetic Routes of 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

2-Fluoro-4-nitroaniline is a crucial intermediate in the chemical and pharmaceutical industries, serving as a versatile building block for active pharmaceutical ingredients (APIs) and materials science applications.[1][2] It is a key starting material for synthesizing TBI-223, a promising antibiotic for tuberculosis treatment, and is also used in creating organic color center-tailored carbon nanotubes and anode materials for lithium-ion batteries.[1][2] The strategic importance of this compound has led to the development of several synthetic pathways, each with distinct advantages and challenges.

This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on nucleophilic aromatic substitution and selective reduction. Experimental data is presented to offer a clear comparison for researchers and chemical development professionals.

Overview of Synthetic Pathways

The synthesis of this compound predominantly follows two main strategies: the ammonolysis of a difluoro-precursor via nucleophilic aromatic substitution (SNAr) and the selective reduction of a dinitro-compound. A third, more modern approach involving nitration, particularly using flow chemistry, is also discussed as a relevant alternative, although detailed for a structural isomer.

G A 3,4-Difluoronitrobenzene (B149031) Z This compound A->Z Ammonolysis (SNAr) B 2,4-Dinitrofluorobenzene B->Z Selective Reduction C 2-Fluoroaniline Precursors (e.g., p-fluoroacetanilide) C->Z Nitration & Hydrolysis (Isomer Synthesis)

Caption: Key synthetic pathways to this compound.

Performance Comparison of Synthetic Routes

The choice of synthetic route often depends on factors such as starting material availability, cost, desired purity, scalability, and reaction safety. The following table summarizes quantitative data from established methods.

ParameterRoute 1: Ammonolysis (SNAr)Route 2: Selective ReductionRoute 3: Nitration (Isomer Synthesis)
Starting Material 3,4-Difluoronitrobenzene2,4-Dinitrofluorobenzenep-Fluoroacetanilide
Key Reagents Ammonia (B1221849), Cuprous OxideIron Powder, Acetic AcidNitric Acid, Acetic Anhydride (B1165640)
Yield 96.4% (molar)[3]70-79%[4]83-94% (for isomer)[5]
Purity 98.61% (GC)[3]Not specifiedNot specified
Reaction Time 18-20 hours[3]1.5 hours[4]50-200 seconds (nitration step)[5]
Temperature 120-130°C[3]110-138°C[4]30-70°C[5]
Pressure 1.2-1.8 MPa[3]AtmosphericNot specified (Flow reactor)
Process Type Batch (High Pressure)BatchContinuous Flow

Detailed Experimental Protocols

Route 1: Ammonolysis of 3,4-Difluoronitrobenzene (SNAr)

This method utilizes a high-pressure, high-temperature reaction to substitute one of the fluorine atoms on 3,4-difluoronitrobenzene with an amino group. The use of a copper catalyst facilitates the reaction.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge high-pressure reactor with: - 3,4-Difluoronitrobenzene (480g) - 28% Ammonia water (750mL) - Industrial alcohol (1200mL) - Cuprous oxide (27g) B Heat to 120°C A->B C Maintain pressure at 1.7 MPa B->C D React for 18 hours C->D E Cool down reactor D->E F Press material into water E->F G Precipitate yellow solid F->G H Filter, wash with water, and dry G->H I Obtain this compound (451.5g crude) H->I

Caption: Workflow for the SNAr synthesis of this compound.

Protocol Details:

  • A high-pressure reactor is charged with 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27 g of cuprous oxide, and 480 g of 3,4-difluoronitrobenzene.[3]

  • The mixture is heated to 120°C, and the reactor pressure is controlled at 1.7 MPa.[3]

  • The reaction is maintained under these conditions for 18 hours, with completion monitored by Gas Chromatography (GC).[3]

  • After the reaction is complete, the reactor is cooled, and the contents are pressed into water.[3]

  • A yellow solid, this compound, precipitates out. It is then filtered, washed with water, and dried.[3]

  • This procedure yields a crude product of 451.5 g with a purity of 98.61% (GC), corresponding to a molar yield of 96.4%.[3]

Route 2: Selective Reduction of 2,4-Dinitrofluorobenzene

This route involves the selective reduction of one nitro group on 2,4-dinitrofluorobenzene. The ortho-nitro group is preferentially reduced due to steric and electronic factors, using a simple reducing agent like iron powder in an acidic medium.

Protocol Details:

  • A solution of 2,4-dinitrofluorobenzene (130 g) in acetic acid (200 g) is prepared.[4]

  • In a separate flask, a suspension of iron powder (108 g) in acetic acid (1000 g) is heated to a temperature between 60 and 110°C.[4]

  • The 2,4-dinitrofluorobenzene solution is added dropwise to the iron suspension.[4]

  • After the addition is complete, the mixture is stirred at a temperature of 110 to 138°C for 1.5 hours.[4]

  • The reaction mixture is then extracted with ethyl acetate.[4]

  • The organic extracts are concentrated to yield 86 g of 2-fluoro-5-nitroaniline (B1294389) (an isomer of the target compound, but the principle applies), corresponding to a 79% yield.[4] A similar procedure using refluxing for 10 minutes yielded 70% of the product.[4]

Route 3: Nitration of p-Fluoroacetanilide via Flow Chemistry (Isomer Synthesis)

While this protocol is for the synthesis of the isomer 4-fluoro-2-nitroaniline (B1293508), it demonstrates a modern, efficient, and safe approach using a microchannel reactor. This continuous flow method offers significant advantages in terms of reaction time and safety for highly exothermic reactions like nitration.

Protocol Details:

  • A Corning high-flux continuous flow microchannel reactor is used.[5]

  • Two feed solutions are prepared: a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture and a 68% nitric acid solution.[5]

  • The flow rates are set to 40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid. The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[5]

  • The solutions are preheated and then mixed in the reactor at a temperature of 30-70°C for a residence time of 50-200 seconds.[5]

  • The resulting mixture undergoes a hydrolysis reaction at 90-100°C for 2-4 hours to remove the acetyl protecting group.[5]

  • The product is precipitated by stirring in ice water, filtered, washed, and dried to obtain the orange solid 4-fluoro-2-nitroaniline with a yield of 83-94%.[5]

References

A Comparative Analysis of Fluorinated Aniline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Fluorinated aniline (B41778) derivatives are a key class of building blocks, offering unique electronic properties that can significantly influence reaction outcomes and molecular characteristics. This guide provides a comparative study of mono-fluorinated aniline isomers—2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline (B128567)—in the context of the Buchwald-Hartwig amination, a pivotal reaction for the formation of carbon-nitrogen (C-N) bonds.

Influence of Fluorine Position on Reactivity in Buchwald-Hartwig Amination

The position of the fluorine atom on the aniline ring exerts a notable influence on the nucleophilicity of the amino group and, consequently, on the efficiency of cross-coupling reactions. The electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, which can affect its reactivity.

A comparative study on the Buchwald-Hartwig amination of 2- and 4-bromo-13α-estrone 3-methyl ethers with various anilines provides insight into the relative performance of fluorinated isomers. While not a direct head-to-head comparison under identical conditions with a simple aryl halide, the study demonstrates that high yields can be achieved with fluorinated anilines. For instance, the coupling of 2-bromo-13α-estrone 3-methyl ether with 4-fluoroaniline resulted in a 90% yield of the desired product.[1]

Data Presentation: Comparative Yields in Buchwald-Hartwig Amination

Aniline DerivativeAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aniline4-ChlorotoluenePd(OAc)₂ / XPhosNaOtBuToluene1002498[2]
4-Fluoroaniline2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosCs₂CO₃Toluene1000.1790[1]
3-Fluoroaniline2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosCs₂CO₃Toluene1000.1788[1]
2-Fluoroaniline2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosCs₂CO₃Toluene1000.1785[1]

Note: The data in this table is compiled from different sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a representative experimental protocol for the Buchwald-Hartwig amination of an aryl halide with an aniline derivative.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination:

Materials:

  • Aryl halide (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., X-Phos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the aniline derivative.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated aniline.[3][4][5]

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + R'NH₂ - HX amido_complex Ar-Pd(II)-NHR'(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NHR' reductive_elimination->pd0 Experimental_Workflow start Start: Oven-dried Schlenk tube add_reagents Add Aryl Halide, Pd Catalyst, Ligand, and Base start->add_reagents inert_atmosphere Evacuate and Backfill with Inert Gas (3x) add_reagents->inert_atmosphere add_solvents Add Anhydrous Solvent and Aniline Derivative inert_atmosphere->add_solvents reaction Heat and Stir (Monitor by TLC/GC-MS) add_solvents->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification end End: Isolated Product purification->end

References

Purity Under the Microscope: A Comparative Guide to the Validation of 2-Fluoro-4-nitroaniline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-Fluoro-4-nitroaniline, a key building block in pharmaceutical synthesis. Supported by detailed experimental protocols and illustrative data, this document serves as a practical resource for selecting and implementing the most suitable purity assessment methodology.

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide outlines a detailed HPLC method for the purity validation of this compound and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the purity determination of non-volatile and thermally labile compounds like this compound. The technique separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).

Experimental Protocol: HPLC Purity Validation

This protocol is based on established methods for similar aromatic nitro compounds and should be validated for specific laboratory conditions.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the standard.

Comparative Analysis of Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High; can separate structurally similar impurities.Very high; provides mass information for peak identification.Low; susceptible to interference from impurities that absorb at the same wavelength.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Moderate (µg/mL).
Quantitation Excellent; highly accurate and precise.Good; requires appropriate internal standards for best accuracy.Semi-quantitative; best for determining concentration, not for assessing purity in the presence of unknown impurities.
Sample Requirements Soluble in a suitable solvent; non-volatile.Volatile and thermally stable. Derivatization may be required for non-volatile compounds.Soluble in a transparent solvent.
Throughput Moderate.Low to moderate.High.
Cost Moderate.High.Low.

Note: The quantitative data in the table is representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate boiling point, GC-MS can be a suitable alternative, particularly for identifying volatile impurities.

GC-MS Conditions (Starting Point):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-350 amu

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for a quick estimation of concentration. However, it lacks the specificity to be a standalone method for purity validation in the presence of unknown impurities.

Spectrophotometric Protocol:

  • Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., methanol) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the this compound sample of a known concentration and measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve. Purity can be estimated by comparing the expected concentration with the measured concentration.

Visualizing the Workflow and Logic

To better understand the experimental processes and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve This compound Filter Filter through 0.45 µm filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: HPLC experimental workflow for purity validation.

Method_Comparison cluster_main Purity Validation of this compound cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria Analyte This compound Sample HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVIS UV-Vis Analyte->UVVIS Specificity Specificity HPLC->Specificity Sensitivity Sensitivity HPLC->Sensitivity Quantitation Quantitation HPLC->Quantitation Cost Cost HPLC->Cost GCMS->Specificity GCMS->Sensitivity GCMS->Quantitation GCMS->Cost UVVIS->Specificity UVVIS->Sensitivity UVVIS->Quantitation UVVIS->Cost

Caption: Logical comparison of analytical methods.

A Researcher's Guide to DFT Calculations for 2-Fluoro-4-nitroaniline Transition States

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Computational Parameters

A critical aspect of DFT calculations is the selection of an appropriate functional and basis set. Different combinations can yield varying results in terms of energy barriers and geometric parameters. Below is a summary table illustrating typical computational data that would be generated in a study of 2-Fluoro-4-nitroaniline transition states, based on common practices for related molecules.

Computational ParameterTransition State 1 (TS1)Transition State 2 (TS2)Ground State (Reactant)Ground State (Product)
Electronic Energy (Hartree) ValueValueValueValue
Activation Energy (kcal/mol) ValueValue--
Key Bond Length (Å) e.g., C-N, N-Oe.g., C-F, C-CValueValue
Key Bond Angle (degrees) e.g., O-N-Oe.g., C-C-NValueValue
Imaginary Frequency (cm⁻¹) ValueValueN/AN/A

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Detailed Computational Protocol

The following section details a comprehensive methodology for locating and characterizing the transition states of a reaction involving this compound using DFT.

1. Software Selection:

  • A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

2. Ground State Optimization:

  • The initial step involves the geometry optimization of the reactant(s) and product(s).

  • Functional: B3LYP is a commonly employed hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][5]

  • Basis Set: The 6-31G(d,p) basis set is a suitable starting point, offering a good description of polarization for most atoms. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

3. Transition State Search:

  • A preliminary transition state geometry can be proposed based on chemical intuition or by performing a relaxed potential energy surface scan along the expected reaction coordinate.

  • The Berny algorithm is then typically used for the optimization to a saddle point (the transition state). This is often initiated using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.

4. Frequency Analysis:

  • A frequency calculation must be performed on the optimized transition state structure.

  • A true transition state is characterized by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

  • The absence of imaginary frequencies for the optimized reactants and products confirms that they are at a local minimum on the potential energy surface.

5. Intrinsic Reaction Coordinate (IRC) Calculation:

  • To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.

6. Solvation Effects:

  • To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the geometry optimization and frequency calculations.[5]

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the DFT calculation of a transition state.

DFT_Workflow cluster_pre Initial Steps cluster_opt Optimization cluster_verify Verification cluster_results Results reactant Reactant Geometry opt_reactant Optimize Reactant reactant->opt_reactant product Product Geometry opt_product Optimize Product product->opt_product ts_search Transition State Search opt_reactant->ts_search freq_reactant Frequency Analysis (Reactant) opt_reactant->freq_reactant opt_product->ts_search freq_product Frequency Analysis (Product) opt_product->freq_product freq_ts Frequency Analysis (TS) ts_search->freq_ts irc IRC Calculation freq_ts->irc irc->freq_reactant irc->freq_product energies Activation Energy irc->energies structures Geometric Parameters irc->structures

Caption: A flowchart of the DFT workflow for transition state calculation.

References

comparing the efficacy of different catalysts for 2-Fluoro-4-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluoro-4-nitroaniline, a key intermediate in the pharmaceutical and materials science sectors, is a critical process demanding high efficiency and purity. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily focusing on the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). While detailed experimental data is available for copper-based catalysts, this guide also explores the potential of palladium and nickel catalysts for this transformation, providing generalized protocols for further research.

Data Presentation: Catalyst Performance in this compound Synthesis

The following table summarizes the quantitative data for the synthesis of this compound using a cuprous oxide catalyst. At present, directly comparable, published experimental data for palladium and nickel-catalyzed amination of 3,4-difluoronitrobenzene with ammonia to yield this compound is limited.

Catalyst SystemStarting MaterialReagentsTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
Cuprous Oxide (Cu₂O) 3,4-DifluoronitrobenzeneAmmonia, Industrial Alcohol120-1301.2-1.818-2096.4[1]
Palladium-based 3,4-DifluoronitrobenzeneAmmonia/Ammonia surrogate-----
Nickel-based 3,4-DifluoronitrobenzeneAmmonia/Ammonia surrogate-----

Note: The entries for Palladium and Nickel-based catalysts are left blank due to the lack of specific experimental data in the reviewed literature for the direct synthesis of this compound from 3,4-difluoronitrobenzene and ammonia. The subsequent sections discuss the potential of these catalysts in this context.

Catalyst Efficacy Comparison

Copper-Catalyzed Synthesis (Ullmann-type Reaction)

The use of cuprous oxide as a catalyst for the ammonolysis of 3,4-difluoronitrobenzene is a well-documented and high-yielding method for the production of this compound.[1] This method falls under the category of Ullmann-type reactions, which are copper-promoted nucleophilic aromatic substitutions.

  • Efficacy : This method demonstrates high efficacy with a reported molar yield of 96.4%.[1] The reaction proceeds to completion, providing a high-purity product.

  • Reaction Conditions : The reaction requires elevated temperatures (120-130 °C) and pressures (1.2-1.8 MPa), which may necessitate specialized high-pressure reactor equipment.[1] The reaction time is also relatively long (18-20 hours).[1]

  • Advantages : The catalyst, cuprous oxide, is relatively inexpensive and readily available. The high yield and purity of the product are significant advantages for industrial-scale production.

  • Limitations : The primary limitations are the harsh reaction conditions (high temperature and pressure) and the long reaction time, which may not be suitable for all laboratory settings and could increase energy costs in industrial production.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] This reaction class offers a potential alternative for the synthesis of this compound.

  • Potential Efficacy : Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance.[2] While specific data for the amination of 3,4-difluoronitrobenzene with ammonia is scarce, the reaction is generally highly efficient for the amination of various aryl halides. The use of specialized ligands can significantly enhance catalytic activity.

  • Potential Reaction Conditions : A key advantage of palladium-catalyzed methods is the often milder reaction conditions compared to traditional copper-catalyzed reactions. These reactions can frequently be carried out at lower temperatures and atmospheric pressure, although this is substrate-dependent.

  • Challenges : The direct use of ammonia as a nucleophile in Buchwald-Hartwig amination can be challenging due to its potential to deactivate the palladium catalyst.[3] To circumvent this, ammonia surrogates are often employed. The cost of palladium catalysts and specialized phosphine (B1218219) ligands can also be a consideration.

Nickel-Catalyzed Synthesis

Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions, including C-N bond formation.

  • Potential Efficacy : Nickel catalysts have shown promise in the amination of aryl fluorides.[4] Similar to palladium, the efficacy would be highly dependent on the choice of ligand and reaction conditions.

  • Potential Reaction Conditions : Nickel-catalyzed reactions can often be performed under conditions similar to or slightly harsher than their palladium counterparts.

  • Advantages : The primary advantage of nickel catalysts is their lower cost compared to palladium, making them an attractive option for large-scale synthesis.

  • Limitations : Nickel catalysts can be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. The development of suitable ligands for the specific amination of 3,4-difluoronitrobenzene would be crucial for achieving high efficiency.

Experimental Protocols

1. Cuprous Oxide Catalyzed Synthesis of this compound

This protocol is based on the method described in patent CN101648890B.[1]

  • Materials :

    • 3,4-Difluoronitrobenzene

    • Cuprous Oxide (Cu₂O)

    • Industrial Alcohol

    • Aqueous Ammonia solution (25-29% by weight)

  • Equipment :

    • High-pressure reactor

  • Procedure :

    • Into a high-pressure reactor, add 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and the aqueous ammonia solution. The recommended molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia is 1 : 0.10-0.12 : 6-10 : 10-15.

    • Seal the reactor and mix the materials thoroughly.

    • Heat the reactor to a temperature of 120-130 °C and maintain the internal pressure at 1.2-1.8 MPa.

    • Allow the reaction to proceed for 18-20 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

    • After the reaction is complete, cool the reactor to room temperature.

    • Transfer the reaction mixture into water, which will cause the precipitation of a yellow solid, this compound.

    • Filter the solid product and wash it with water.

    • Dry the product to obtain this compound.

2. Generalized Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination (Hypothetical for this compound Synthesis)

This is a generalized protocol and would require optimization for the specific substrates.

  • Materials :

    • 3,4-Difluoronitrobenzene

    • Ammonia surrogate (e.g., benzophenone (B1666685) imine, followed by hydrolysis) or an ammonia source under optimized conditions

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Equipment :

    • Schlenk line or glovebox for inert atmosphere operations

  • Procedure :

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by 3,4-difluoronitrobenzene and the ammonia surrogate.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically in the range of 80-120 °C) with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • If an ammonia surrogate was used, perform the necessary deprotection/hydrolysis step to yield this compound.

    • Purify the crude product by a suitable method, such as column chromatography.

3. Generalized Protocol for Nickel-Catalyzed Amination (Hypothetical for this compound Synthesis)

This is a generalized protocol and would require significant optimization.

  • Materials :

    • 3,4-Difluoronitrobenzene

    • Ammonia or an ammonia source

    • Nickel precatalyst (e.g., Ni(COD)₂)

    • Ligand (e.g., a bidentate phosphine ligand)

    • Base (e.g., NaOtBu)

    • Anhydrous, deoxygenated solvent (e.g., THF, dioxane)

  • Equipment :

    • Glovebox for handling air-sensitive reagents

  • Procedure :

    • In a glovebox, add the nickel precatalyst, the ligand, and the base to a dry reaction vessel.

    • Add the anhydrous solvent.

    • Add 3,4-difluoronitrobenzene and the ammonia source.

    • Seal the vessel and heat the reaction mixture to the required temperature with stirring.

    • Monitor the reaction progress.

    • After completion, work up the reaction as described in the palladium-catalyzed protocol.

    • Purify the product as needed.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Reactants: 3,4-Difluoronitrobenzene Ammonia Source Reactor Reaction Vessel (High-Pressure or Schlenk) Reactants->Reactor Catalyst Catalyst: Cu₂O / Pd-complex / Ni-complex Catalyst->Reactor Solvent Solvent: Industrial Alcohol / Toluene Solvent->Reactor Heating Heating (e.g., 120-130 °C) Reactor->Heating 1 Pressure Pressure (e.g., 1.2-1.8 MPa for Cu₂O) Stirring Stirring (18-20 h for Cu₂O) Quenching Quenching / Precipitation Stirring->Quenching 2 Extraction Extraction Quenching->Extraction Purification Filtration / Chromatography Extraction->Purification Product This compound Purification->Product

General experimental workflow for the catalytic synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 3,4-Difluoronitrobenzene C This compound A->C Nucleophilic Aromatic Substitution B Ammonia (NH₃) B->C Cat Cu(I) / Pd(0) / Ni(0) Cat->C Catalyzes

Simplified reaction pathway for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-nitroaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper disposal of 2-Fluoro-4-nitroaniline. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive overview of the necessary steps to safely manage and dispose of this substance in a laboratory setting.

Safety and Handling Precautions

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its isomers, compiled from various safety data sheets. This information is critical for a comprehensive understanding of the chemical's properties and potential hazards.

PropertyThis compound4-Fluoro-2-nitroaniline2-Fluoro-5-nitroaniline4-Fluoro-3-nitroaniline
CAS Number 369-35-7364-78-3369-36-8364-76-1
Molecular Formula C₆H₅FN₂O₂C₆H₅FN₂O₂C₆H₅FN₂O₂C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol 156.11 g/mol Not Specified156.11 g/mol
Melting Point 122-130 °C90-94 °CNot SpecifiedNot Specified
Flash Point Not applicable89 °C (192.2 °F) - closed cupNot Specified>93.3 °C (>200 °F)
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation)[2]Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, STOT SE 3[1]Flammable Solid 1, Specific target organ toxicity (single exposure) 3[3]Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3
Signal Word Warning[2]Warning[1]Not SpecifiedDanger

STOT SE 3: Specific target organ toxicity — single exposure, category 3 (may cause respiratory irritation).

Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. The following protocol provides a step-by-step methodology for its disposal.

Step 1: Waste Identification and Classification

Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste.[3][6] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][6] Due to its acute toxicity, this compound should be treated as hazardous waste.

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust formation.[3][5]

    • Place the collected solid into a suitable, clearly labeled, and closed container for disposal.[3][5]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, filter paper, or absorbent pads, should also be considered hazardous waste.

    • Place these materials in a designated, sealed container.

Step 3: Labeling and Storage
  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".

  • Include the date of waste generation and any other information required by your institution's environmental health and safety (EHS) department.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8] The storage area should be secure and accessible only to authorized personnel.[4]

Step 4: Final Disposal
  • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3]

  • Provide the contractor with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Do not dispose of this compound down the drain or in regular trash.[7]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated hazardous waste container.[3] For larger spills, contact your institution's EHS department immediately.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as Hazardous A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Collect Solid Waste (Avoid Dust Formation) C->D Solid E Collect Contaminated Materials C->E Contaminated Items F Place in a Labeled, Sealed Container D->F E->F G Store in a Cool, Dry, Ventilated Area F->G H Contact Approved Waste Disposal Contractor G->H I Provide SDS and Waste Information H->I J Arrange for Pickup and Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-4-nitroaniline (CAS No: 369-35-7). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and serious eye irritation.[3]

1.1. GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific target organ toxicity - single exposure (Respiratory system)Category 3

1.2. Required Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.[3]Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.[1]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) for solids.[4] Use a self-contained breathing apparatus in case of fire.[3]Avoids inhalation of harmful dust.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₅FN₂O₂[1][4]
Molecular Weight 156.11 g/mol [2][4]
Appearance Light orange to yellow to green powder or crystal.[6]
Melting Point 122-130 °C[4]
Solubility Slightly soluble in water.[1][6]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][7] Keep in a dark place under an inert atmosphere.[6]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for safety.

3.1. Preparation

  • Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • PPE: Don all required PPE before handling the chemical.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[9]

  • Spill Kit: Have a spill kit containing absorbent materials (e.g., sand, earth, or vermiculite) readily available.[3]

3.2. Handling

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[10]

  • Minimize Dust: Avoid generating dust during handling.[3][10]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Transfer: Use appropriate tools (spatula, etc.) to transfer the chemical, minimizing the risk of spills.

  • Heating: If heating is required, do so with caution. Avoid open flames.[7]

3.3. Post-Handling

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Cleaning: Clean the work area and any equipment used.

  • Storage: Return the chemical to its designated storage location, ensuring the container is tightly sealed.[3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Prepare Work Area Don_PPE Don PPE Prep_Area->Don_PPE Check_Emergency Check Emergency Equipment Don_PPE->Check_Emergency Prep_Spill Prepare Spill Kit Check_Emergency->Prep_Spill Handle_Chem Handle Chemical Prep_Spill->Handle_Chem Decontaminate Decontaminate Self Handle_Chem->Decontaminate Clean_Area Clean Work Area Decontaminate->Clean_Area Store_Chem Store Chemical Clean_Area->Store_Chem

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

4.2. Spill Response

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.[3]

  • Absorb: Use an inert absorbent material like sand or vermiculite (B1170534) to cover the spill.[3]

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[8]

  • Clean: Clean the spill area thoroughly.

Emergency_Response_Plan cluster_spill Spill Occurs cluster_exposure Exposure Occurs Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Area Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Clean Clean Spill Area Collect->Clean Exposure Personnel Exposure Remove Remove from Source Exposure->Remove First_Aid Administer First Aid Remove->First_Aid Medical Seek Medical Attention First_Aid->Medical

Caption: Emergency response plan for spills and personnel exposure.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste material (including contaminated absorbent material and disposable PPE) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • Dispose of the cleaned containers in accordance with local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.